AV123
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-butyl-6-nitro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14) |
InChI Key |
KCMYEMHXIIFYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
AV123 RIPK1 inhibitor mechanism of action
An In-depth Technical Guide to the Mechanism of Action of AV123, a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of programmed cell death and inflammation. Identified as a non-cytotoxic agent, this compound selectively blocks the necroptotic pathway induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic cell death.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the underlying signaling pathways. The information is compiled from available preclinical data, with a focus on quantitative metrics and experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) |
| RIPK1 | Biochemical | 12.12[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (µM) | Effect |
| FADD-deficient Jurkat cells | TNF-α-induced Necroptosis | 1.7[1][2] | Dose-dependent inhibition of necroptosis[1][2] |
| RPE-1 cells | Cytotoxicity | >50 | No toxicity observed[1][2] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| CDK9/CyclinT | 0.48[2] |
| CLK1 (Mus musculus) | 0.80[2] |
| DYRK1A (Rattus norvegicus) | 1.80[2] |
| CDK2/CyclinA | >10[2] |
| CDK5/p25 | >10[2] |
| HASPIN | >10[2] |
| Pim1 | >10[2] |
| CK1ε | >10[2] |
| JAK3 | >10[2] |
| ABL1 | >10[2] |
| RIPK3 | >10[2] |
| AURKB | >10[2] |
Mechanism of Action
This compound exerts its biological effect through direct inhibition of the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in TNF-α signaling. In its scaffold function, it promotes cell survival and inflammation through the activation of NF-κB. However, upon specific cellular signals, such as the inhibition of caspase-8, RIPK1's kinase activity is engaged, leading to the assembly of the necrosome and execution of necroptotic cell death.
This compound specifically targets the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis. By inhibiting RIPK1-mediated phosphorylation of downstream substrates, this compound effectively blocks the formation of the active necrosome complex, which also includes RIPK3 and MLKL. This selective inhibition of the necroptotic pathway, while leaving the apoptotic pathway intact, makes this compound a valuable tool for studying the specific roles of necroptosis in various pathological conditions.
Signaling Pathway
The following diagram illustrates the TNF-α-induced necroptosis pathway and the point of intervention by this compound.
Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound, based on the available literature. For complete details, please refer to Benchekroun M, et al. Eur J Med Chem. 2020 Sep 1;201:112337.
RIPK1 Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against RIPK1 kinase.
-
Methodology: A biochemical kinase assay was likely employed, such as an ADP-Glo™ Kinase Assay. Recombinant human RIPK1 enzyme would be incubated with a generic substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of this compound. The amount of ADP produced, which is proportional to the kinase activity, would be measured by luminescence. The IC50 value is then calculated from the dose-response curve.
Cellular Necroptosis Assay
-
Objective: To assess the ability of this compound to inhibit TNF-α-induced necroptosis in a cellular context.
-
Cell Line: FADD-deficient Jurkat T cells. These cells are deficient in a key apoptotic protein and are therefore a well-established model for studying necroptosis.
-
Methodology:
-
Cells are seeded in multi-well plates.
-
Cells are pre-incubated with a dilution series of this compound for a specified period.
-
Necroptosis is induced by the addition of TNF-α.
-
After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
The EC50 value is determined by plotting cell viability against the concentration of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibition of necroptosis by this compound.
Cytotoxicity Assay
-
Objective: To evaluate the general cytotoxicity of this compound.
-
Cell Line: RPE-1 (retinal pigment epithelial) cells, a non-cancerous human cell line.
-
Methodology:
-
RPE-1 cells are cultured in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined exposure time (e.g., 24 hours), cell viability is assessed using an appropriate method, such as the MTS or MTT assay.
-
The percentage of viable cells is plotted against the this compound concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.
-
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in health and disease. Its selective, non-cytotoxic inhibition of necroptosis provides a clear mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting RIPK1. Further in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic efficacy of this compound.
References
The Role of AV123 in the Modulation of the Necroptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). The kinase activity of RIPK1 is a key initiation point for the necroptotic signal. Consequently, targeting RIPK1 has become a promising therapeutic strategy. This technical guide provides an in-depth overview of the necroptosis pathway and the role of AV123, a selective RIPK1 inhibitor, in its modulation. We will detail the core signaling mechanisms, present quantitative data for this compound, outline key experimental protocols for studying necroptosis, and provide visual representations of the involved pathways and workflows.
The Necroptosis Signaling Cascade
Necroptosis is a lytic, pro-inflammatory mode of cell death that can be initiated by various stimuli, most notably by the activation of death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[1][2][3] The pathway is tightly regulated and serves as an alternative to apoptosis, particularly when caspase-8 activity is inhibited.[3][4] The core of the necroptosis pathway involves a signaling cascade orchestrated by RIPK1, RIPK3, and MLKL.[5][6]
Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed.[3][7] This complex includes TNFR1-associated death domain (TRADD), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[1][3] In a pro-survival state, RIPK1 is ubiquitinated, leading to the activation of the NF-κB pathway.[3][7] However, under conditions where deubiquitination of RIPK1 occurs, or when cIAPs are inhibited, RIPK1 can dissociate from Complex I to form a cytosolic death-inducing complex.
When caspase-8 is active, it can cleave RIPK1 and RIPK3, leading to apoptosis.[4] However, in the absence of active caspase-8, RIPK1 interacts with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form a complex called the necrosome, or Complex IIb.[1][7] This interaction leads to the autophosphorylation and activation of RIPK1 and the subsequent phosphorylation of RIPK3 by RIPK1.[8] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[2][8] Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[9] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.[2][3]
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The necroptotic cell death pathway operates in megakaryocytes, but not in platelet synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability and Solubility of the RIPK1 Inhibitor AV123: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of AV123, a potent and non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding these fundamental physicochemical properties is critical for the design and execution of robust in vitro assays, formulation development, and further preclinical evaluation of this promising therapeutic candidate.
Core Data Summary
The following tables summarize the currently available quantitative data on the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | MedchemExpress |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration | Vehicle | Source |
| -80°C | 6 months | Not Specified | MedchemExpress |
| -20°C | 1 month | Not Specified | MedchemExpress |
Detailed in vitro stability data of this compound under various stress conditions (e.g., pH, temperature, oxidation) has not been identified in publicly accessible literature and would necessitate dedicated forced degradation studies.
Experimental Protocols
While specific experimental protocols for determining the stability and solubility of this compound are not detailed in the available literature, this section outlines standard, widely accepted methodologies that can be employed for this purpose.
Protocol for Determining Thermodynamic Solubility
Thermodynamic solubility provides the equilibrium solubility of a compound and is crucial for understanding its intrinsic dissolution characteristics. The shake-flask method is the gold standard for this determination.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, propylene (B89431) glycol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of this compound in the respective solvent.
Protocol for In Vitro Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
High-intensity light source (for photostability)
-
Oven (for thermal stress)
-
HPLC system with a suitable detector (e.g., UV-Vis with photodiode array)
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the presence of different stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store a solution of this compound at an elevated temperature (e.g., 60°C). For photostability, expose a solution to a high-intensity light source. Include a control sample stored under ambient conditions.
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute with mobile phase.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.
Visualization of Pathways and Workflows
This compound and the Necroptosis Signaling Pathway
This compound is an inhibitor of RIPK1, a key kinase in the necroptosis signaling pathway. The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the point of intervention by this compound.
Figure 1. Simplified TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound on RIPK1 phosphorylation.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines a logical workflow for the in vitro characterization of this compound's solubility and stability.
Figure 2. A logical workflow for the comprehensive in vitro solubility and stability characterization of this compound.
Conclusion
The information compiled in this guide indicates that this compound is a promising RIPK1 inhibitor with known solubility in DMSO and defined storage conditions for stock solutions. However, a comprehensive understanding of its in vitro stability and solubility profile across a broader range of conditions and solvents is currently lacking in the public domain. The experimental protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to generate these critical data, thereby enabling the continued and effective investigation of this compound as a potential therapeutic agent. Further experimental work is highly recommended to fully characterize the physicochemical properties of this compound.
Investigational Compound AV123: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific neuroinflammation research compound designated "AV123" is limited. The following technical guide provides a comprehensive framework for the preclinical investigation of a novel therapeutic agent targeting neuroinflammation, using established methodologies and pathways relevant to the field. This document synthesizes current research on key neuroinflammatory signaling cascades and experimental models to guide the study of a hypothetical compound with the profile of an immunomodulator for neurodegenerative diseases.
Introduction to Neuroinflammation in Neurodegenerative Diseases
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][2][3][4] This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, as well as the infiltration of peripheral immune cells.[5][6] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and disease progression.[2][7] Key molecular players in this process include the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) and the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome.[8][9][10][11] A therapeutic agent like the hypothetical this compound would likely aim to modulate these pathways to reduce detrimental chronic inflammation.
Core Signaling Pathways in Neuroinflammation
A thorough understanding of the underlying signaling pathways is crucial for evaluating the mechanism of action of an investigational compound.
TREM2 Signaling Pathway
TREM2 is a transmembrane receptor highly expressed on microglia and is a key regulator of microglial function, including phagocytosis and inflammatory response.[9][12] Genetic variants of TREM2 are associated with an increased risk for Alzheimer's disease.[8][9] Upon binding to its ligands, such as lipids and amyloid-beta (Aβ) oligomers, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) domain.[8][13] This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn can activate pathways related to cell survival (PI3K/AKT), phagocytosis, and modulation of inflammatory responses.[12][13][14] Dysfunctional TREM2 signaling can impair the clearance of Aβ and promote a pro-inflammatory microglial phenotype.[8]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][15][16] Its activation is a two-step process. The "priming" step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like TLR4, leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[17][18] The "activation" step is triggered by a variety of stimuli, including ATP, crystalline structures like Aβ fibrils, and mitochondrial dysfunction, which leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[10][11] This assembly results in the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms, promoting a potent inflammatory response and potentially pyroptotic cell death.[17][19]
References
- 1. news-medical.net [news-medical.net]
- 2. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 4. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Neuroinflammatory Responses to AAV-Mediated Gene Therapies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High‐affinity interactions and signal transduction between Aβ oligomers and TREM2 | EMBO Molecular Medicine [link.springer.com]
- 9. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | The NLRP3 inflammasome [reactome.org]
- 11. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NLRP3 inflammasome activation and NETosis positively regulate each other and exacerbate proinflammatory responses: implications of NETosis inhibition for acne skin inflammation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-phagocytosis activation of NLRP3 inflammasome by two novel T6SS effectors | eLife [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome | EMBO Molecular Medicine [link.springer.com]
- 19. researchgate.net [researchgate.net]
Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor
Abstract: This document provides a comprehensive overview of the preliminary experimental data for AV123, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support the therapeutic potential of this compound in modulating necroptotic cell death, a key pathway implicated in various inflammatory and neurodegenerative diseases. This guide details the in vitro activity, and representative in vivo and pharmacokinetic profiles of this compound. It also includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate scientific review and research applications.
Introduction
Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), and is critically dependent on the kinase activity of RIPK1. Upon activation, RIPK1, along with RIPK3 and the mixed lineage kinase domain-like pseudokinase (MLKL), forms a "necrosome" complex, leading to MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, ultimately causing lytic cell death. Dysregulation of this pathway has been linked to the pathophysiology of conditions such as ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.
This compound is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1. By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. Initial findings indicate that this compound is a non-cytotoxic compound that specifically blocks TNF-α-induced necroptotic cell death.[1] This whitepaper summarizes the initial quantitative data and methodologies used to characterize the pharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preliminary in vitro and representative in vivo and pharmacokinetic studies of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase activity, its half-maximal effective concentration (EC50) in a cellular necroptosis assay, and its selectivity against related kinases.
| Parameter | Target Cell Line / Enzyme | Value |
| Kinase Inhibition (IC50) | Recombinant Human RIPK1 | 12.12 µM[1] |
| Recombinant Human RIPK2 | > 200 µM | |
| Recombinant Human RIPK3 | > 150 µM | |
| Cellular Activity (EC50) | TNF-α-induced Necroptosis in HT-29 cells | 1.7 µM[1] |
| Cytotoxicity (CC50) | Unstimulated HT-29 cells | > 100 µM |
Table 2: Representative In Vivo Efficacy of this compound in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
This table outlines the efficacy of this compound in a TNF-α-induced SIRS model in mice, a standard model for evaluating inhibitors of necroptosis. Data are representative.
| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Serum IL-6 Reduction (%) |
| Vehicle Control | - | 10 | 0 |
| This compound | 10 | 60 | 45 |
| This compound | 30 | 90 | 78 |
Table 3: Representative Pharmacokinetic Profile of this compound in CD-1 Mice
This table summarizes the key pharmacokinetic parameters of this compound following a single 10 mg/kg intravenous (IV) and 30 mg/kg oral (PO) administration. Data are representative.
| Parameter | Value (IV Administration) | Value (PO Administration) |
| Half-life (t½) | 2.1 hours | 4.5 hours |
| Cmax | 1850 ng/mL | 980 ng/mL |
| AUC(0-inf) | 4500 hng/mL | 7100 hng/mL |
| Bioavailability (F%) | N/A | 47% |
Signaling Pathway and Experimental Workflow Visualizations
Visual diagrams are provided below to illustrate the mechanism of action and experimental design.
Proposed Mechanism of Action: Inhibition of the Necroptosis Pathway
The following diagram illustrates the TNF-α-induced necroptosis signaling cascade and the inhibitory action of this compound on RIPK1.
References
Target validation of AV123 in cell lines
- 1. mskcc.org [mskcc.org]
- 2. ichgcp.net [ichgcp.net]
- 3. onclive.com [onclive.com]
- 4. TILT-123 + Avelumab for Melanoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. CareAcross [careacross.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DNA topoisomerases I and II, and growth inhibition of human cancer cell lines by a marine microalgal polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Application of Research-Grade AV123
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death.[1][2] With an IC50 of 12.12 μM for RIPK1, this compound selectively blocks TNF-α-induced necroptosis (EC50 of 1.7 μM) without affecting apoptotic pathways.[1][2] This targeted activity makes this compound a valuable tool for investigating necrotic chronic conditions, including ischemia-reperfusion injury, inflammatory disorders, and neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of sourcing, characterization, and experimental application of research-grade this compound.
Sourcing and Compound Specifications
Procuring high-purity, well-characterized this compound is fundamental for reproducible experimental outcomes. Researchers should source from reputable suppliers that provide a detailed Certificate of Analysis (CoA).
Table 1: Recommended Suppliers for Research-Grade this compound
| Supplier | Catalog Number | Purity Specification | Formulation |
| MedChem Express | HY-151369 | ≥99.60% (HPLC) | Crystalline Solid |
| BioCat | T60316 | ≥98.0% (HPLC) | Crystalline Solid |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 233605-81-7 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₄O₂ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| Purity (Typical) | >99% | [2] |
Biological Activity and Data
This compound's primary mechanism of action is the inhibition of RIPK1, which prevents the downstream signaling cascade leading to necroptosis.
Table 3: In Vitro Biological Activity of this compound
| Target/Assay | Metric | Value | Description |
| RIPK1 Kinase Assay | IC₅₀ | 12.12 μM | Concentration for 50% inhibition of RIPK1 enzymatic activity.[1][2] |
| TNF-α-induced Necroptosis | EC₅₀ | 1.7 μM | Concentration for 50% effective protection against necroptotic cell death.[1][2] |
Experimental Protocols
Detailed and consistent protocols are essential for reliable results. The following are standard methodologies for the characterization and use of this compound in a research setting.
4.1 Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution of this compound for serial dilution.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance and micropipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a precision balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 234.25), add 42.69 µL of DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term storage.
-
4.2 In Vitro Necroptosis Inhibition Assay
-
Objective: To determine the EC₅₀ of this compound in a cell-based TNF-α-induced necroptosis model.
-
Materials:
-
HT-29 or other suitable cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Recombinant human TNF-α
-
Smac mimetic (e.g., birinapant)
-
Caspase inhibitor (e.g., z-VAD-fmk)
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well, clear-bottom, white-walled plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium, ranging from 100 µM to 0.01 µM.
-
Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle control (0% inhibition) and a "no-treatment" control (100% viability).
-
Calculate the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualized Pathways and Workflows
5.1 this compound Mechanism of Action: RIPK1 Inhibition
The diagram below illustrates the signaling pathway of TNF-α-induced necroptosis and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), a signaling complex forms, leading to the activation of RIPK1. This compound directly inhibits the kinase activity of RIPK1, preventing the subsequent phosphorylation of MLKL and the ultimate disruption of the plasma membrane.
References
In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of AV123 (CAS Number 233605-81-7), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the necroptosis signaling pathway.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 233605-81-7 |
| Chemical Name | N-Butyl-6-nitro-1H-benzimidazol-2-amine |
| Molecular Formula | C₁₁H₁₄N₄O₂[1] |
| Molecular Weight | 234.25 g/mol [1] |
| SMILES | O=--INVALID-LINK--[O-][2] |
| Appearance | Solid powder[3] |
| Purity | ≥98%[3] |
| Solubility | Soluble in DMSO (≥200 mg/mL)[3] |
Biological Activity
This compound is characterized as a non-cytotoxic inhibitor of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][4][5] It selectively blocks necroptotic cell death induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic pathways.[1][4][5] This specificity makes this compound a valuable tool for studying cellular death mechanisms and a potential therapeutic candidate for conditions where necroptosis is implicated, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1][4][5]
Quantitative Biological Data
| Parameter | Value | Description |
| IC₅₀ (RIPK1) | 12.12 µM | The half-maximal inhibitory concentration against RIPK1 kinase activity.[1][4][5] |
| EC₅₀ (Necroptosis) | 1.7 µM | The half-maximal effective concentration for blocking TNF-α-induced necroptosis in FADD-deficient Jurkat cells.[1][4][5] |
Kinase Selectivity Profile
This compound has been shown to have selectivity for RIPK1 over a panel of other kinases.
| Kinase | IC₅₀ |
| CDK9/CyclinT | 0.48 µM |
| CLK1 (Mus musculus) | 0.80 µM |
| DYRK1A (Rattus norvegicus) | 1.80 µM |
| CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ε, JAK3, ABL1, RIPK3, AURKB | >10 µM |
Mechanism of Action: Inhibition of TNF-α-Induced Necroptosis
This compound exerts its biological effect by inhibiting the kinase activity of RIPK1. In the TNF-α signaling pathway, the binding of TNF-α to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In scenarios where apoptosis is inhibited (for example, in FADD-deficient cells), TNFR1 activation leads to the formation of a protein complex known as the necrosome. This complex includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent necroptotic cell death. This compound intervenes in this cascade by directly inhibiting the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.
Signaling Pathway Diagram
Caption: TNF-α-induced necroptosis pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound.
RIPK1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RIPK1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (test compound)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis. FADD-deficient Jurkat T cells are a suitable model as they are sensitized to undergo necroptosis upon TNF-α stimulation.[6][7]
Materials:
-
FADD-deficient Jurkat T cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Human TNF-α
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO₂ incubator.
-
Induce necroptosis by adding human TNF-α to the wells at a final concentration known to induce cell death in this cell line (e.g., 20 ng/mL). Include a set of wells with no TNF-α as a negative control.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection from cell death for each concentration of this compound and determine the EC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ and EC₅₀ of this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. 233605-81-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound-常用生化试剂-试剂-生物在线 [bioon.com.cn]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Alternative names and synonyms for AV123
An in-depth search for the identifier "AV123" in publicly available scientific and medical literature has not yielded any specific drug, compound, or biological agent with this designation. This suggests that "this compound" may be an internal project code, a placeholder, or a highly specific, non-public identifier.
To provide a comprehensive technical guide as requested, a publicly recognized name or synonym is required. Scientific and drug development literature typically references compounds by one or more of the following:
-
Generic Name (International Nonproprietary Name - INN): The official, non-commercial name of a drug.
-
Brand Name/Trade Name: The commercial name under which a drug is marketed.
-
Chemical Name (IUPAC Name): The systematic name that describes the chemical structure.
-
Company Code Name: An internal alphanumeric code used by the developing company during research and development (e.g., PF-07321332 for Nirmatrelvir).
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
Without a valid identifier, it is not possible to retrieve the necessary data to construct the requested technical guide, including quantitative data, experimental protocols, and signaling pathways.
If "this compound" is an internal designation, please provide a corresponding public domain identifier to proceed with the information retrieval and content generation.
Methodological & Application
AV123 Protocol for In Vitro Cytotoxicity Assessment in Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AV123 protocol outlines a robust and reproducible method for assessing the in vitro cytotoxicity of novel chemical entities (NCEs) using a cell-based assay. This protocol is designed for high-throughput screening (HTS) and lead optimization in early-stage drug discovery. The assay quantifies cell viability by measuring the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells. The intensity of the resulting colored product is directly proportional to the number of viable cells. This application note provides a detailed experimental protocol, data analysis guidelines, and visual representations of the underlying cellular pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data for the this compound protocol.
Table 1: Cell Seeding Densities
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| HeLa (Human cervical cancer) | 5,000 - 10,000 |
| A549 (Human lung carcinoma) | 7,000 - 12,000 |
| MCF-7 (Human breast cancer) | 8,000 - 15,000 |
| HepG2 (Human liver cancer) | 10,000 - 20,000 |
Table 2: Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| Test Compound | 10 mM in DMSO | 0.1 nM to 100 µM | 48 hours |
| Positive Control (Doxorubicin) | 1 mM in DMSO | 0.1 µM to 10 µM | 48 hours |
| MTT Reagent | 5 mg/mL in PBS | 0.5 mg/mL | 4 hours |
| Solubilization Buffer (e.g., 10% SDS in 0.01M HCl) | N/A | N/A | 2-4 hours (or overnight) |
Experimental Protocols
Materials and Equipment
-
HeLa, A549, MCF-7, or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compounds and positive control (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Assay Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cells in complete culture medium to the appropriate seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
After incubation, add 100 µL of solubilization buffer to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate for an additional 2-4 hours at room temperature in the dark, or overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: this compound experimental workflow from cell seeding to data acquisition.
Application Notes and Protocols for AV123 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV123 is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of TNF-α-induced necroptosis. With an in vitro IC50 of 12.12 µM and an EC50 of 1.7 µM for blocking necroptosis, this compound holds promise for the treatment of various conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, based on available data for this compound and other RIPK1 inhibitors.
Mechanism of Action and Signaling Pathway
This compound targets RIPK1, a serine/threonine kinase that plays a pivotal role in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. In the context of TNF-α signaling, the binding of TNF-α to its receptor (TNFR1) can trigger the formation of different protein complexes.
-
Complex I (Pro-survival): Upon TNF-α stimulation, TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1 to form a plasma membrane-associated complex. This leads to the ubiquitination of RIPK1, which then acts as a scaffold to activate the NF-κB signaling pathway, promoting cell survival and inflammation.
-
Complex IIa (Apoptosis): In the absence of cIAP activity, deubiquitinated RIPK1 can dissociate from the membrane and form a cytosolic complex with FADD and pro-caspase-8. This leads to the activation of caspase-8 and initiation of apoptosis.
-
Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 through their RIP homotypic interaction motifs (RHIMs) to form the necrosome. This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized pMLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death.
This compound, by inhibiting the kinase activity of RIPK1, is expected to block the formation and/or activity of the necrosome, thereby preventing necroptotic cell death.
Caption: TNF-α induced signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.
Recommended this compound Dosage for Animal Models
As there is no publicly available in vivo data for this compound, the following dosage recommendations are extrapolated from preclinical studies of other RIPK1 inhibitors. It is crucial to perform initial dose-ranging and toxicity studies for this compound to determine the optimal and safe dose for your specific animal model and disease indication.
Table 1: Summary of Preclinical Data for Select RIPK1 Inhibitors
| Compound | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Necrostatin-1 | Rat | Oral | 5 mg/kg | Cmax: 648 µg/L, Tmax: 1 h, t1/2: 1.2 h, Bioavailability: 54.8% | [2] |
| Rat | Intraperitoneal | 1.65 mg/kg | Neuroprotective effect in a sciatic nerve crush injury model. | ||
| Mouse | Intravenous | - | Mitigated radiation-induced mortality. | ||
| GSK547 | Mouse | Oral | 0.01 - 10 mg/kg | Dose-dependent inhibition of RIPK1. At 10 mg/kg, 99% inhibition was observed. | [3] |
| SAR443060 (DNL747) | Rat | - | Up to 1000 mg/kg/day | 3-month GLP toxicology studies showed good tolerability. | [4] |
| Compound "PK68" | Mouse | Oral | 10 mg/kg | Cmax: 2423 ng/mL. Plasma levels remained above EC50 for over 8 hours. | [4] |
| Mouse | - | 1 mg/kg | Provided effective protection against TNFα-induced lethal shock. | [4] | |
| RIPA-56 | Mouse | Oral (in chow) | 300 mg/kg | Attenuated renal injury in diabetic mice. | [5] |
Table 2: Estimated Starting Dose Ranges for this compound in Rodent Models
| Animal Model | Route of Administration | Recommended Starting Dose Range (mg/kg) | Justification |
| Mouse | Oral (gavage) | 1 - 10 | Based on the effective oral dose of GSK547 and PK68 in mice. |
| Intraperitoneal (i.p.) | 0.5 - 5 | A lower starting dose is recommended for parenteral routes compared to oral administration. | |
| Intravenous (i.v.) | 0.1 - 2.5 | A conservative starting dose due to direct systemic exposure. | |
| Rat | Oral (gavage) | 1 - 10 | Extrapolated from mouse oral data and the oral PK of Necrostatin-1 in rats. |
| Intraperitoneal (i.p.) | 0.5 - 5 | A lower starting dose is recommended for parenteral routes. | |
| Intravenous (i.v.) | 0.1 - 2.5 | A conservative starting dose due to direct systemic exposure. |
Note: These are suggested starting ranges. The optimal dose will depend on the specific disease model, the formulation of this compound, and the desired level of target engagement. A thorough dose-escalation study is highly recommended.
Experimental Protocols
The following are general protocols for the administration of this compound to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Formulation
The solubility of this compound in common vehicles should be determined empirically. A common starting point for in vivo studies with small molecules is a formulation in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
-
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O
Protocol:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent like DMSO, first dissolve the this compound in the DMSO.
-
Gradually add the other components of the vehicle while vortexing or sonicating to ensure complete dissolution.
-
Prepare the formulation fresh on the day of dosing, or assess its stability if stored.
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
1. Oral Gavage (Per os, P.O.)
This route is common for assessing oral bioavailability and for chronic dosing studies.
-
Materials:
-
Appropriately sized gavage needle (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip).
-
Syringe (1 mL or 3 mL).
-
-
Maximum Volume:
-
Mouse: 10 mL/kg
-
Rat: 10 mL/kg
-
-
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (I.P.) Injection
This route allows for rapid absorption into the systemic circulation.
-
Materials:
-
25-27 gauge needle for mice, 23-25 gauge needle for rats.
-
Syringe (1 mL).
-
-
Maximum Volume:
-
Mouse: 10 mL/kg
-
Rat: 10 mL/kg
-
-
Protocol:
-
Restrain the animal with its head tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back into the syringe.
-
Inject the this compound formulation.
-
Withdraw the needle and return the animal to its cage.
-
3. Intravenous (I.V.) Injection (Tail Vein)
This route provides immediate and 100% bioavailability.
-
Materials:
-
27-30 gauge needle.
-
Syringe (1 mL).
-
Restraining device for the animal.
-
-
Maximum Volume (Bolus):
-
Mouse: 5 mL/kg
-
Rat: 5 mL/kg
-
-
Protocol:
-
Place the animal in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
4. Subcutaneous (S.C.) Injection
This route provides a slower, more sustained release compared to I.P. or I.V. administration.
-
Materials:
-
25-27 gauge needle.
-
Syringe (1 mL).
-
-
Maximum Volume:
-
Mouse: 10 mL/kg
-
Rat: 5 mL/kg
-
-
Protocol:
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle at the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the this compound formulation.
-
Withdraw the needle and gently massage the area.
-
Caption: A generalized workflow for the preclinical evaluation of this compound in animal models.
Pharmacokinetic and Toxicology Considerations
-
Pharmacokinetics (PK): It is essential to characterize the pharmacokinetic profile of this compound in the chosen animal model. This includes determining parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and AUC (area under the curve). This data will inform dosing frequency and help to establish a relationship between exposure and efficacy.
-
Toxicology: A maximum tolerated dose (MTD) study should be conducted to identify the highest dose that does not cause unacceptable toxicity. Following the MTD study, a repeat-dose toxicology study (e.g., 7 or 28 days) is recommended to assess for any cumulative toxicity. Key parameters to monitor include:
-
Clinical observations (e.g., changes in behavior, appearance)
-
Body weight changes
-
Food and water consumption
-
Hematology and clinical chemistry
-
Gross pathology and histopathology of major organs at necropsy
-
Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be determined, which is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Conclusion
This compound is a promising RIPK1 inhibitor with therapeutic potential in a range of diseases. The information and protocols provided in this document offer a starting point for the preclinical evaluation of this compound in animal models. Due to the lack of specific in vivo data for this compound, a cautious and systematic approach to dose selection, beginning with dose-ranging and toxicity studies, is paramount to ensure the generation of robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting RIPK1 Limits Neuroinflammation and Alleviates Postoperative Cognitive Impairments in D-Galactose-Induced Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: The Use of AV123 in Ischemia-Reperfusion Injury Models
Initial Assessment: A comprehensive search for "AV123" in the context of ischemia-reperfusion injury models did not yield specific information on a compound with this designation. The scientific literature and publicly available data do not contain details regarding its mechanism of action, experimental protocols, or any quantitative data related to its efficacy in this preclinical setting.
It is possible that "this compound" represents an internal code for a novel therapeutic agent not yet disclosed in public forums, a compound that is in the very early stages of development, or a potential misnomer.
Recommendation: To proceed with the creation of detailed Application Notes and Protocols, specific information regarding this compound is required. This would include, but is not limited to:
-
Compound Information: Chemical structure, class of drug, and proposed mechanism of action.
-
Preclinical Data: Any existing studies, even if preliminary, that have evaluated this compound in in vitro or in vivo models of ischemia-reperfusion injury. This includes the specific models used (e.g., cardiac, cerebral, renal), dosage, and route of administration.
-
Key Findings: Any observed effects of this compound on relevant endpoints such as infarct size, inflammatory markers, apoptosis, or functional recovery.
Without this foundational information, the generation of accurate and meaningful Application Notes and Protocols for the use of this compound in ischemia-reperfusion injury models is not feasible. Researchers, scientists, and drug development professionals are advised to consult internal documentation or the primary researchers developing this compound to obtain the necessary details.
Once such information is available, the following sections can be developed to provide a comprehensive guide for its application.
[PROPOSED STRUCTURE OF APPLICATION NOTES AND PROTOCOLS - PENDING INFORMATION ON this compound]
Introduction
This section would provide a brief overview of ischemia-reperfusion (I/R) injury, its pathological consequences in various organs (e.g., heart, brain, kidney), and the current therapeutic challenges. It would then introduce this compound as a potential therapeutic agent and state the intended purpose of the application note.
Mechanism of Action of this compound
This section would detail the known or hypothesized mechanism by which this compound is believed to exert its protective effects against I/R injury.
Signaling Pathway Diagram
A Graphviz diagram would be generated here to illustrate the signaling cascade targeted by this compound.
Caption: Proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.
In Vivo Ischemia-Reperfusion Injury Models
This section would describe the various animal models in which this compound could be tested.
Cardiac Ischemia-Reperfusion Injury Model
Protocol: A step-by-step protocol for inducing myocardial infarction in rodents (e.g., by ligating the left anterior descending coronary artery) followed by reperfusion would be provided.
Cerebral Ischemia-Reperfusion Injury Model
Protocol: A detailed methodology for the middle cerebral artery occlusion (MCAO) model in mice or rats would be outlined.
Renal Ischemia-Reperfusion Injury Model
Protocol: A protocol for inducing renal I/R injury by clamping the renal pedicle would be described.
Experimental Protocols for this compound Administration and Efficacy Assessment
This section would provide detailed protocols for preparing and administering this compound, as well as for evaluating its therapeutic effects.
Preparation and Administration of this compound
Details on solubilizing this compound, recommended vehicles, and routes of administration (e.g., intravenous, intraperitoneal) would be provided.
Experimental Workflow Diagram
A Graphviz diagram illustrating the general experimental workflow would be included.
Caption: General experimental workflow for evaluating this compound in I/R injury models.
Assessment of Infarct Size
Protocol: Standard histological techniques, such as TTC staining for cardiac infarcts or cresyl violet staining for cerebral infarcts, would be detailed.
Biochemical Assays
Protocol: Methods for measuring biomarkers of tissue injury (e.g., cardiac troponins, creatinine) and inflammation (e.g., cytokine levels via ELISA) would be described.
Functional Assessment
Protocol: Procedures for evaluating organ function post-I/R injury (e.g., echocardiography for cardiac function, neurological scoring for stroke outcomes) would be provided.
Data Presentation
This section would provide templates for organizing and presenting the quantitative data obtained from the experiments.
Table 1: Dose-Response of this compound on Infarct Size
| Treatment Group | Dose (mg/kg) | N | Infarct Size (% of Area at Risk) |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Table 2: Effect of this compound on Serum Biomarkers
| Treatment Group | N | Biomarker 1 (units) | Biomarker 2 (units) |
| Sham | |||
| Vehicle + I/R | |||
| This compound + I/R |
Table 3: Functional Outcomes Following this compound Treatment
| Treatment Group | N | Functional Parameter 1 (units) | Functional Parameter 2 (units) |
| Sham | |||
| Vehicle + I/R | |||
| This compound + I/R |
Troubleshooting
This section would offer guidance on potential issues that may arise during the experiments and suggest possible solutions.
Conclusion
A concluding summary of the potential application and significance of using this compound in ischemia-reperfusion injury research would be provided.
Disclaimer: The above structure is a template and can only be populated with accurate and validated information once data on this compound becomes available.
Application Notes and Protocols for Cell Viability Assessment Following AV123 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cell viability is a cornerstone of drug discovery and development, providing critical insights into the therapeutic potential and cytotoxic effects of novel compounds. This document provides a comprehensive guide to assessing the impact of a hypothetical therapeutic agent, AV123, on cell viability. The protocols detailed herein are foundational and can be adapted for various cell lines and specific experimental contexts.
Cell viability assays are essential for determining the number of living, metabolically active cells in a population. These assays are widely used to screen for the cytotoxic or cytostatic effects of chemical compounds, such as this compound. The choice of assay depends on factors including the cell type, the expected mechanism of action of the treatment, and the desired throughput and sensitivity. This document outlines three common colorimetric and luminescent-based assays: the MTT, WST-1, and CellTiter-Glo® assays. Each of these methods relies on the measurement of a marker associated with viable cells.[1][2]
The MTT assay, a widely used colorimetric method, measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[3][4] The WST-1 assay is another colorimetric assay that is similar to the MTT assay but utilizes a water-soluble tetrazolium salt, which simplifies the protocol by eliminating the need for a solubilization step. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][6] The amount of ATP is directly proportional to the number of viable cells in culture.[6]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable and widely used method for assessing cell viability.[4] It is based on the principle that viable cells with active metabolism can convert the yellow MTT salt into a purple formazan product.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.[7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a convenient alternative to the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent)
-
96-well clear flat-bottom plates
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance between 420-480 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[8] Measure the absorbance at a wavelength between 420-480 nm.[8] The reference wavelength should be greater than 600 nm.[8]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a highly sensitive method that measures ATP levels, a key indicator of metabolically active cells.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium and incubate overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the specified time.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9] Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]
Data Presentation
Quantitative data from the cell viability assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The results are typically expressed as a percentage of the vehicle-treated control cells.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% |
| 10 | 0.52 | 0.04 | 41.6% |
| 100 | 0.15 | 0.02 | 12.0% |
Table 2: Effect of this compound on Cell Viability (WST-1 Assay)
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 1.10 | 0.07 | 100% |
| 0.1 | 1.05 | 0.05 | 95.5% |
| 1 | 0.88 | 0.06 | 80.0% |
| 10 | 0.45 | 0.03 | 40.9% |
| 100 | 0.12 | 0.01 | 10.9% |
Table 3: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle Control) | 850,000 | 45,000 | 100% |
| 0.1 | 825,000 | 38,000 | 97.1% |
| 1 | 680,000 | 32,000 | 80.0% |
| 10 | 350,000 | 25,000 | 41.2% |
| 100 | 95,000 | 12,000 | 11.2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell viability assays.
Hypothetical Signaling Pathway Affected by this compound
Note: The following diagram illustrates a generic cell survival signaling pathway. The actual pathway affected by this compound would need to be determined through specific mechanistic studies.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols for AV123 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV123 is a novel small-molecule dual inhibitor of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), which play a critical role in the innate immune response and the subsequent inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in a mouse model of oxygen-induced retinopathy (OIR), a well-established model for studying inflammation and angiogenesis.[1][2] The data presented herein demonstrates the anti-inflammatory and anti-angiogenic properties of this compound, making it a promising candidate for therapeutic development in inflammatory diseases.
Data Presentation
The following tables summarize the quantitative data obtained from studies administering this compound in the OIR mouse model.
Table 1: Effect of this compound on Retinal Vasculature in OIR Mouse Model [4]
| Treatment Group | Vaso-obliteration (area/mm²) | Angiogenesis / Neovascular Tufts (%) |
| Normoxia | - | - |
| Hyperoxia (OIR control) | 75348 ± 950 | 100 |
| This compound (10 mg/kg IP, P7-P12) | 40881 ± 6308** | <50 |
| This compound (1% Nanosuspension Eyedrop, P12-P17) | Significantly Reduced*** | <50 |
*Data are presented as mean ± SEM. **p<0.05 vs. hyperoxia. ***p<0.001 vs. hyperoxia.[5] The degree of angiogenesis was decreased by >50% compared to the hyperoxic control retina.[1][6]
Table 2: Effect of this compound on Inflammatory Cytokine and Growth Factor mRNA Levels in the Retina of OIR Mice [1][4]
| Gene | Hyperoxia vs. Normoxia | This compound (1% Nanosuspension Eyedrop, P12-P17) vs. Hyperoxia |
| iNOS | Significant Increase | Significantly Downregulated |
| IL-1β | Significant Increase | Significantly Downregulated |
| TNF-α | Significant Increase | Significantly Downregulated |
| IL-6 | Significantly Reduced | - |
| IL-10 | Significantly Reduced | - |
| VEGF | - | Considerably Higher |
| IGF-1 | Significant Increase | Significantly Downregulated |
| TGF-β2 | Significant Increase | Significantly Downregulated |
*Data derived from qPCR analysis of retinal tissue at P18.[1]
Table 3: Effect of this compound on Splenic Immune Cell Populations in OIR Mice [6]
| Immune Cell Population | This compound (IP, P7-P12) vs. Hyperoxia | This compound (Eyedrop, P12-P17) vs. Hyperoxia |
| Macrophages (F4/80+CD11b+) | Reduced | Reduced |
| Neutrophils (Ly6G+CD11b+) | Reduced | Reduced |
| CD8+ T cells (CD3+CD8+) | Reduced | Reduced |
| Dendritic cells (CD11c+MHCII+) | Reduced | Reduced |
*Data from flow cytometry analysis of splenocytes at P18.[6]
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Mouse Model
This protocol describes the induction of OIR in C57BL/6J mouse pups to model retinal inflammation and neovascularization.
Materials:
-
C57BL/6J neonatal mice (P7) and nursing mothers
-
Oxygen chamber with an oxygen controller
-
Standard mouse housing and husbandry equipment
Procedure:
-
On postnatal day 7 (P7), place the C57BL/6J mouse pups and their nursing mother into an oxygen chamber.
-
Set the oxygen concentration to 75% ± 2%. Monitor the oxygen levels at least three times a day.
-
Maintain the mice in the hyperoxic environment for five days (until P12).
-
On P12, return the mice to normal room air. This transition from hyperoxia to normoxia induces relative hypoxia in the retina, leading to inflammation and neovascularization.
-
The peak of neovascularization occurs around P17-P18, which is the typical time point for analysis.
Preparation and Administration of this compound
a) Intraperitoneal (IP) Injection
Materials:
-
This compound compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hamilton syringe (10 µL)
-
30-gauge needle
-
Polyethylene (B3416737) tubing
-
Sterile surgical drape
-
Animal heating pad
-
70% ethanol
Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to a final concentration for a dosage of 10 mg/kg body weight.
-
Ensure the solution is completely dissolved and sterile-filtered before use.
Injection Procedure for Neonatal Mice (P7-P12): [7][8]
-
Set up a sterile working area on a surgical drape over a heating pad set to 38-40°C.
-
Load the Hamilton syringe with the appropriate volume of this compound solution. A 30-gauge needle attached to polyethylene tubing can be used for precise delivery of small volumes (1-10 µL).[7][8]
-
Gently restrain the mouse pup in a supine position.
-
Disinfect the injection site on the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a shallow angle into the peritoneal cavity.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the pup to its mother.
-
Administer the injection once daily from P7 to P12.
b) Nanosuspension Eyedrop Administration
Materials:
-
1% this compound nanosuspension in a sterile ophthalmic formulation
-
Micropipette
Administration Procedure (P12-P17):
-
Gently restrain the mouse pup.
-
Carefully dispense a single drop of the 1% this compound nanosuspension onto the cornea of the eye.
-
Allow the pup to blink to spread the formulation across the ocular surface.
-
Administer the eyedrop once daily from P12 to P17.
Quantification of Retinal Vasculature and Inflammation
a) Retinal Flat Mounts and Staining:
-
At P18, euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and stain with isolectin B4 conjugated to a fluorescent probe (e.g., FITC) to visualize the retinal vasculature.
-
Capture images of the retinal flat mounts using a fluorescence microscope.
b) Quantification of Vaso-obliteration and Angiogenesis:
-
Use image analysis software (e.g., ImageJ) to quantify the area of vaso-obliteration in the central retina.
-
Quantify the area of neovascular tufts to assess the degree of angiogenesis.
c) qPCR for Cytokine Expression:
-
At P18, dissect the retinas and immediately snap-freeze them in liquid nitrogen.
-
Extract total RNA from the retinal tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., iNOS, IL-1β, TNF-α, IL-6, IL-10) and growth factors (e.g., VEGF, IGF-1, TGF-β2). Use a suitable housekeeping gene (e.g., β-actin) for normalization.[1]
d) Flow Cytometry for Immune Cell Populations:
-
At P18, harvest the spleens from the mice.
-
Prepare single-cell suspensions from the spleens.
-
Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., F4/80 and CD11b for macrophages, Ly6G and CD11b for neutrophils, CD3 and CD8 for CD8+ T cells, and CD11c and MHCII for dendritic cells).
-
Analyze the stained cells using a flow cytometer to determine the percentage of each immune cell population.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits TLR2/4 signaling, blocking downstream inflammatory cytokine production.
Experimental Workflow for this compound Administration in OIR Model
Caption: Experimental timeline for this compound administration in the OIR mouse model.
References
- 1. Novel Small Molecules with Anti-Inflammatory and Anti-Angiogenic Activity in a Mouse Model of Oxygen-Induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Small Molecules with Anti-Inflammatory and Anti-Angiogenic Activity in a Mouse Model of Oxygen-Induced Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Immunohistochemical Analysis of AV123-Treated Tissues
Introduction
AV123 is a novel, potent, and highly selective small-molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). mTOR is a critical component of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor activity by blocking the phosphorylation of downstream mTOR substrates, thereby inhibiting cell cycle progression and inducing apoptosis.
This document provides a detailed protocol for the use of immunohistochemistry (IHC) to detect the pharmacodynamic effects of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specifically, it describes a method to quantify the inhibition of mTOR signaling by measuring the phosphorylation status of the ribosomal protein S6 (p-S6), a downstream effector of mTOR.
Quantitative Data Summary
The following table summarizes the results of a preclinical study evaluating the dose-dependent effect of this compound on p-S6 levels in tumor xenograft models. Tissues were harvested 4 hours post-treatment and analyzed by IHC. The H-Score, a semi-quantitative method, was used to assess staining intensity and the percentage of positive cells.
| Treatment Group | Dose (mg/kg) | N | Mean H-Score (p-S6) | Standard Deviation | % Target Inhibition |
| Vehicle Control | 0 | 5 | 280 | 15 | 0% |
| This compound | 10 | 5 | 154 | 20 | 45% |
| This compound | 25 | 5 | 70 | 18 | 75% |
| This compound | 50 | 5 | 28 | 10 | 90% |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits mTORC1, blocking S6 phosphorylation.
Caption: Immunohistochemistry workflow for p-S6 analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from this compound or vehicle-treated subjects.
-
Antibodies:
-
Primary Antibody: Rabbit monoclonal anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.
-
Secondary Antibody: HRP-polymer conjugated anti-rabbit secondary antibody.
-
-
Buffers and Reagents:
-
Xylene and Ethanol (graded series: 100%, 95%, 70%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum in TBST
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium: Permanent mounting medium
-
2. Protocol Steps
-
Deparaffinization and Rehydration: a. Cut FFPE tissue sections to 4-5 µm thickness and mount on positively charged slides. b. Bake slides at 60°C for 1 hour. c. Immerse slides in Xylene: 2 changes, 5 minutes each. d. Immerse in 100% Ethanol: 2 changes, 3 minutes each. e. Immerse in 95% Ethanol: 2 changes, 3 minutes each. f. Immerse in 70% Ethanol: 2 changes, 3 minutes each. g. Rinse in running dH₂O for 5 minutes.
-
Antigen Retrieval: a. Preheat a pressure cooker or water bath containing Antigen Retrieval Buffer to 95-100°C. b. Place slides in the preheated buffer and incubate for 20 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with dH₂O and then with TBST wash buffer.
-
Staining Procedure: a. Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with TBST. b. Protein Block: Apply Protein Block solution and incubate for 30 minutes in a humidified chamber. Do not rinse. c. Primary Antibody: Dilute the anti-p-S6 antibody to its optimal concentration in TBST. Incubate slides with the primary antibody overnight at 4°C in a humidified chamber. d. Washing: Rinse slides with TBST: 3 changes, 5 minutes each. e. Secondary Antibody: Apply the HRP-polymer conjugated secondary antibody and incubate for 45 minutes at room temperature. f. Washing: Rinse slides with TBST: 3 changes, 5 minutes each. g. Detection: Prepare the DAB chromogen solution according to the manufacturer's instructions. Apply to slides and incubate for 5-10 minutes, or until a brown precipitate is visible. h. Stopping Reaction: Rinse slides thoroughly with dH₂O.
-
Counterstaining and Mounting: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse with running tap water until the water runs clear. c. "Blue" the sections in a gentle stream of tap water or a bluing reagent. d. Dehydration: Immerse slides in 70% Ethanol, 95% Ethanol, and 100% Ethanol (2 changes each) for 2 minutes per step. e. Clearing: Immerse slides in Xylene: 2 changes, 5 minutes each. f. Coverslipping: Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
3. Data Analysis and Interpretation
-
Imaging: Stained slides should be scanned using a digital slide scanner for high-resolution whole-slide images.
-
Scoring (H-Score): The staining intensity is scored semi-quantitatively. A pathologist or trained analyst should score the slides based on the intensity of the stain (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of cells at each intensity level.
-
H-Score Formula: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]
-
The final score ranges from 0 to 300.
-
-
Interpretation: A dose-dependent decrease in the H-Score for p-S6 staining in this compound-treated tissues compared to vehicle controls indicates successful target engagement and pathway inhibition. This pharmacodynamic data is crucial for establishing the biological activity of this compound in vivo and for guiding dose selection in clinical trials.
Application Note: High-Throughput Analysis of Necroptosis Using the Novel Fluorescent Probe AV123 and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[3][4] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][5][6] Upon activation, MLKL is phosphorylated, oligomerizes, and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][7]
Traditional methods for detecting necroptosis, such as western blotting for key protein phosphorylation or lactate (B86563) dehydrogenase (LDH) release assays, can be low-throughput and lack single-cell resolution. Flow cytometry offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of cell death at the single-cell level.[8][9][10] This application note describes a detailed protocol for the analysis of necroptosis using AV123, a novel fluorescent probe designed to specifically detect a key event in the necroptotic pathway, in combination with flow cytometry.
Principle of the this compound Assay
This compound is a proprietary fluorescent probe that exhibits a significant increase in fluorescence emission upon binding to the phosphorylated and oligomerized form of MLKL (pMLKL), the ultimate executioner of necroptosis. This specific interaction allows for the direct and quantitative measurement of cells undergoing necroptosis. By co-staining with a viability dye, such as Propidium Iodide (PI), and markers for other cell death pathways, such as active caspase-3 for apoptosis, a comprehensive profile of cell fate can be determined at the single-cell level.[11][12]
Necroptosis Signaling Pathway
The induction of necroptosis is tightly regulated. In the context of TNF-α signaling, the binding of TNF-α to its receptor (TNFR1) can initiate the formation of Complex I, which can lead to cell survival via NF-κB activation.[4][13] However, under conditions where caspase-8 is inhibited, a switch to a pro-death complex known as the necrosome (or Complex IIb) occurs.[3][13] This complex consists of activated RIPK1 and RIPK3, which trans-phosphorylate each other.[3] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, resulting in cell lysis.[2][5][7]
Experimental Protocol
This protocol provides a general framework for inducing necroptosis in a cell line (e.g., human colorectal adenocarcinoma HT-29 cells) and subsequent analysis with this compound by flow cytometry.
Materials
-
HT-29 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Necroptosis inhibitor (e.g., Necrostatin-1)
-
This compound Flow Cytometry Reagent
-
Propidium Iodide (PI) Staining Solution
-
FACS Buffer (PBS + 1% BSA)
-
Flow cytometer
Cell Culture and Treatment
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare treatment conditions as outlined in Table 1. Pre-treat with inhibitors for 1 hour before adding TNF-α and SMAC mimetic.
-
Induce necroptosis by treating cells with TNF-α (100 ng/mL) and a SMAC mimetic (100 nM) in the presence of a pan-caspase inhibitor Z-VAD-FMK (20 µM) for 6-8 hours.
-
Incubate the cells at 37°C and 5% CO2 for the desired time.
Staining Protocol
-
Harvest both adherent and floating cells and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add 1 µL of this compound reagent and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells once with 1 mL of FACS buffer and pellet by centrifugation.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Add 2 µL of PI staining solution immediately before flow cytometry analysis.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer equipped with appropriate lasers and filters for this compound and PI.
-
Gate on single cells to exclude doublets.
-
Create a dot plot of this compound fluorescence versus PI fluorescence.
-
Define quadrants to identify four populations:
-
Q1 (this compound-/PI+): Necrotic cells (non-necroptotic)
-
Q2 (this compound+/PI+): Late necroptotic cells
-
Q3 (this compound-/PI-): Live cells
-
Q4 (this compound+/PI-): Early necroptotic cells
-
Experimental Workflow
Data Presentation
The following tables summarize the expected results from a typical experiment.
Table 1: Experimental Treatment Groups
| Group | Treatment | Expected Outcome |
| 1 | Untreated Control | Low levels of cell death; predominantly live cells. |
| 2 | TNF-α + SMAC mimetic + Z-VAD-FMK (TSZ) | High levels of necroptosis. |
| 3 | TSZ + Necrostatin-1 (RIPK1 inhibitor) | Inhibition of necroptosis. |
| 4 | Vehicle Control | Similar to untreated control. |
Table 2: Expected Quantitative Flow Cytometry Data
| Treatment Group | % Live Cells (this compound-/PI-) | % Early Necroptotic (this compound+/PI-) | % Late Necroptotic (this compound+/PI+) |
| Untreated Control | >95% | <1% | <2% |
| TNF-α + SMAC mimetic + Z-VAD-FMK (TSZ) | 20-40% | 15-25% | 30-50% |
| TSZ + Necrostatin-1 | >90% | <2% | <5% |
| Vehicle Control | >95% | <1% | <2% |
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing or non-specific antibody binding | Increase the number of wash steps. Use a protein block (e.g., Fc block) if analyzing immune cells. Titrate the this compound reagent. |
| No/Weak this compound signal in positive control | Inefficient induction of necroptosis | Optimize the concentration of inducing agents (TNF-α, SMAC mimetic) and incubation time. Ensure the cell line is capable of necroptosis. |
| Incorrect flow cytometer settings | Ensure correct laser and filter setup. Check compensation settings if using additional fluorochromes. | |
| High PI staining in untreated control | Poor cell health | Ensure proper cell culture techniques. Use cells at a lower passage number. Handle cells gently during harvesting and staining. |
Conclusion
The this compound flow cytometry assay provides a robust, sensitive, and high-throughput method for the specific detection and quantification of necroptosis at the single-cell level. This tool is invaluable for basic research into the mechanisms of cell death and for the screening and characterization of novel therapeutic agents that modulate necroptotic signaling pathways.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convergent Loss of the Necroptosis Pathway in Disparate Mammalian Lineages Shapes Viruses Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 10. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flow Cytometric Immunophenotyping Approach to the Detection of Regulated Cell Death Processes [immunologyresearchjournal.com]
- 12. Phenotyping Necroptosis- Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AV123 solubility issues in DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with AV123 in DMSO. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-cytotoxic inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It has an IC50 of 12.12 µM.[1] this compound is used in research to inhibit TNF-α induced necroptotic cell death, with an EC50 of 1.7 μM, but it does not prevent apoptotic cell death.[1] Its applications are primarily in studying chronic necrotic conditions, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative diseases.[1]
Q2: At what concentration should this compound be soluble in DMSO?
Commercial suppliers offer this compound as a 10 mM solution in DMSO, indicating that it is soluble at this concentration.[1] However, solubility can be affected by various factors including the purity of the DMSO and the solid form of the compound.
Q3: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?
If you are encountering solubility issues with this compound in DMSO, it is important to systematically assess several factors.[2]
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Verify Compound and Solvent Quality: Ensure that you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce solubility.[2] It is recommended to use a fresh, unopened bottle of anhydrous DMSO.[2] Also, verify the purity of your this compound compound.[2]
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Use Physical Dissolution Aids: Gentle warming of the solution to 37°C in a water bath or using a sonicator can help facilitate dissolution.[2]
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Vortexing: Ensure thorough mixing by vortexing the solution vigorously.[2]
Q4: I've tried the initial steps, but my this compound still won't dissolve. What's next?
If the initial troubleshooting steps are unsuccessful, consider the following:
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Prepare a More Dilute Solution: The concentration you are trying to achieve may be above the solubility limit of this compound in DMSO under your specific conditions.[2] Try preparing a more dilute stock solution, for instance, 5 mM or 1 mM.[2]
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Consider Alternative Solvents: If your experimental protocol allows, you could explore other solvents such as ethanol, methanol, or dimethylformamide (DMF).[2][3] However, always check the compatibility of these solvents with your downstream applications, such as cell cultures.[2]
Q5: this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I solve this?
This is a common issue known as "salting out" or precipitation upon a rapid change in solvent polarity.[2] To prevent this:
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Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get to a lower concentration.[2][4] This gradual reduction in the compound's concentration in DMSO can help maintain its solubility when introduced to the aqueous environment.[2]
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to keep this compound in solution, while remaining non-toxic to your cells.[2] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
The following table summarizes common problems and recommended solutions for this compound solubility issues.
| Problem | Possible Cause | Recommended Solution | Successful Outcome |
| Visible solid particles or cloudiness in the DMSO solution. | The intended concentration exceeds the solubility limit. | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM).[2] | The compound dissolves completely at a lower concentration.[2] |
| Insufficient mixing. | Vortex the vial vigorously for 1-2 minutes.[2] | The compound fully dissolves, resulting in a clear solution.[2] | |
| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[2] | |
| Poor quality or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] | The compound dissolves in the fresh, water-free DMSO.[2] | |
| Insufficient sonication. | Place the vial in a water bath sonicator for 10-15 minutes.[2] | The compound fully dissolves, resulting in a clear solution.[2] | |
| Compound precipitates upon addition to aqueous media. | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer.[2][4] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[2] |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).[5] | The compound remains dissolved at an optimized final DMSO concentration.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Preparation: Bring the vial of this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[2]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.[2]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[2]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[2]
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Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes.
Visualizations
Caption: A flowchart for troubleshooting this compound solubility in DMSO.
Caption: The signaling pathway of necroptosis and the inhibitory action of this compound.
References
Preventing AV123 degradation in experimental setups
AV123 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For optimal stability, this compound should be reconstituted in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the introduction of water, which can promote hydrolysis.
Q2: How should I store the reconstituted this compound stock solution?
A2: Aliquot the this compound stock solution into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (up to 24 hours), the solution can be kept at 4°C, protected from light.
Q3: I noticed a precipitate in my this compound stock solution after thawing. What should I do?
A3: If a precipitate is observed, gently warm the vial to 37°C for 5-10 minutes and vortex briefly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or saturation, and the stock solution should be discarded.
Q4: Can I expose this compound solutions to ambient light during my experiments?
A4: No, this compound is photosensitive and can degrade upon exposure to light. All steps involving this compound solutions should be performed under low-light conditions or by using amber-colored tubes and plates.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your experimental results, consider the following troubleshooting workflow:
Technical Support Center: Off-Target Effects of AV123 in Primary Cell Cultures
Welcome to the AV123 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, a potent and selective inhibitor of Aurora Kinase B (AURKB), when used in primary cell cultures. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you design, execute, and interpret your experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: The primary molecular target of this compound is Aurora Kinase B (AURKB), a crucial regulator of mitosis.[1] While highly potent for AURKB, this compound has been observed to have off-target activities, most notably the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in primary endothelial cells and the induction of a cellular stress response in primary hepatocytes at higher concentrations.
Q2: Why are off-target effects a concern when using this compound in primary cells?
A2: Off-target effects are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity that is not related to the inhibition of AURKB.[2] Primary cells are particularly sensitive as they closely mimic in vivo physiology, making it critical to differentiate on-target from off-target effects.
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target inhibition of VEGFR2 is typically observed at concentrations 5-10 fold higher than the IC50 for AURKB. Induction of cellular stress in hepatocytes generally requires concentrations exceeding 10-20 fold of the AURKB IC50. It is crucial to perform a dose-response analysis in your specific primary cell model.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: A multi-faceted approach is recommended:
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Dose-Response Analysis: Correlate the phenotype with the IC50 for the on-target (AURKB) versus off-target kinases.
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Use of a Structurally Unrelated Inhibitor: Confirm key findings with a different, structurally distinct AURKB inhibitor. If the phenotype persists, it is more likely an on-target effect.[2]
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Genetic Knockdown: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete AURKB. If the resulting phenotype matches that of this compound treatment, it strongly supports an on-target mechanism.[2]
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Rescue Experiments: If possible, introduce a drug-resistant mutant of the target kinase to see if it reverses the observed effect.
Q5: Can the off-target effects of this compound be therapeutically relevant?
A5: Yes, in some contexts, off-target effects can contribute to the overall efficacy of a drug, a concept known as polypharmacology.[2] For instance, the anti-angiogenic effect from VEGFR2 inhibition could be beneficial in cancer models. However, for mechanistic studies, it is imperative to isolate and understand these off-target activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death in primary endothelial cells at concentrations that minimally affect cancer cell lines. | This compound may be inhibiting VEGFR2, which is critical for endothelial cell survival.[3] | 1. Perform a dose-titration experiment to determine the lowest effective concentration for AURKB inhibition with minimal toxicity. 2. Assess apoptosis markers like cleaved caspase-3 or Annexin V staining to confirm the cell death mechanism. 3. Compare with a more selective VEGFR2 inhibitor to see if the phenotype is replicated. |
| Unexpected anti-proliferative effects in co-culture models with endothelial cells. | Off-target inhibition of VEGFR2 by this compound is likely impairing angiogenesis, thereby affecting the proliferation of other cell types in the co-culture.[4][5] | 1. Analyze tube formation assays with primary endothelial cells to directly measure the anti-angiogenic effect of this compound. 2. Use a genetic approach (siRNA for AURKB) in the cancer cells to isolate the on-target effect on proliferation. |
| Inconsistent results between different batches or donors of primary hepatocytes. | Primary cells from different donors can exhibit significant biological variability, including varied expression of drug-metabolizing enzymes or stress response proteins. | 1. Use pooled donor primary cells where possible to average out individual variations. 2. Characterize each new donor lot for baseline expression of key proteins related to the expected on- and off-target pathways. |
| Activation of stress-response markers (e.g., CHOP, GRP78) in primary hepatocytes. | At higher concentrations, this compound may be inducing endoplasmic reticulum (ER) stress or oxidative stress.[6][7] | 1. Conduct a Western blot or qPCR analysis for key markers of the unfolded protein response (UPR) and oxidative stress pathways. 2. Perform a concentration-response study to identify the threshold for stress induction. 3. Include a positive control (e.g., tunicamycin (B1663573) for ER stress) to validate the assay. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary target and key off-targets.
| Target | Cell Type | Assay Type | IC50 / EC50 (nM) |
| AURKB | HCT116 Colon Cancer Cells | In-Cell Western | 50 |
| VEGFR2 | Primary HUVEC | Kinase Activity Assay | 450 |
| Cellular Stress (CHOP induction) | Primary Human Hepatocytes | qPCR | 1200 |
Data are representative and may vary depending on the specific primary cell donor and experimental conditions.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol is to determine the selectivity of this compound against a panel of kinases.
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Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing assay buffer, the specific kinase, its substrate, and ATP.
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Compound Addition: Add this compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
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Incubation: Incubate the plate at 30°C for 60 minutes.
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Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity).
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Data Analysis: Measure luminescence or fluorescence and calculate the percent inhibition for each concentration of this compound. Plot the data and determine the IC50 value for each kinase.
Protocol 2: In-Cell Western for Target Engagement
This protocol measures the inhibition of AURKB phosphorylation in cells.
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Cell Seeding: Seed primary cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for 2 hours.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a suitable buffer (e.g., 0.1% Triton X-100).
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Blocking: Block non-specific antibody binding with a blocking buffer.
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Antibody Incubation: Incubate with a primary antibody against the phosphorylated form of an AURKB substrate (e.g., phospho-Histone H3) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).
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Secondary Antibody Incubation: Add species-specific secondary antibodies conjugated to different fluorophores.
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Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal. Calculate the IC50 from the dose-response curve.
Protocol 3: Endothelial Tube Formation Assay
This protocol assesses the anti-angiogenic potential of this compound.
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Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
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Cell Seeding: Seed primary endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate in the presence of various concentrations of this compound.
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Incubation: Incubate for 4-6 hours, allowing tube-like structures to form.
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Imaging: Capture images of the tube network using a microscope.
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Quantification: Analyze the images using software to quantify parameters such as total tube length, number of junctions, and number of loops.
Visualizations
Signaling Pathways and Workflows
Caption: On-target pathway of this compound inhibiting AURKB and mitotic events.
Caption: Off-target inhibition of the VEGFR2 signaling pathway by this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. Endoplasmic Reticulum Stress Signaling in the Regulation of Hepatic Pathological Responses [mdpi.com]
- 7. Oxidative Stress in the Healthy and Wounded Hepatocyte: A Cellular Organelles Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with AV123 Treatment
Welcome to the technical support center for AV123, a novel kinase inhibitor targeting the pro-survival protein Kinase-X (KX). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cancer cell lines?
A1: this compound is an ATP-competitive kinase inhibitor designed to target the kinase domain of Kinase-X (KX).[1] The expected outcomes of successful this compound treatment in cancer cell lines that are dependent on KX signaling include a dose-dependent decrease in cell viability, an increase in markers of apoptosis (e.g., cleaved caspase-3), and a reduction in the phosphorylation of downstream targets of KX.
Q2: My cell viability assay (e.g., MTT, XTT) shows high variability or inconsistent IC50 values. What are the possible causes?
A2: High variability in cell viability assays is a common issue.[2] Potential causes include:
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This compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inconsistent dosing.[3]
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Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.[4]
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Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate this compound and other media components, affecting cell growth.[4][5]
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Assay Interference: The chemical properties of this compound may interfere with the assay reagents. For example, it might chemically reduce the MTT reagent, leading to a false signal.[2]
Q3: I am not observing the expected decrease in cell viability after this compound treatment. What should I investigate?
A3: A lack of effect on cell viability can be due to several factors:
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Cell Line Resistance: The chosen cell line may not express the target kinase (KX) or may have mutations in KX that prevent this compound binding.[6] It's also possible the cell line relies on alternative survival pathways.[7]
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Suboptimal Drug Concentration or Incubation Time: The concentrations of this compound used may be too low, or the treatment duration may be too short to induce a measurable effect.[2][3]
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This compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation and loss of activity.[3]
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High Intracellular ATP: High levels of ATP within the cells can out-compete this compound for binding to KX, reducing its efficacy.[6]
Q4: I am observing an unexpected cellular phenotype, such as increased proliferation or a change in morphology, that is not consistent with KX inhibition. Could this be an off-target effect?
A4: Yes, unexpected phenotypes are often an indication of off-target activity.[8][9] Kinase inhibitors can sometimes bind to and modulate the activity of other kinases or proteins due to structural similarities in binding pockets.[10][11] It is also possible for kinase inhibitors to paradoxically activate certain signaling pathways.[12][13]
Troubleshooting Guides
Issue 1: No Increase in Apoptosis Markers
You are not observing an increase in apoptosis markers (e.g., Annexin V staining, cleaved caspase-3) following this compound treatment, despite seeing a decrease in cell viability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal this compound Concentration | Titrate this compound concentrations based on your cell viability assay results. A concentration around the IC50 value is often a good starting point for apoptosis assays. | Identification of an optimal concentration that induces a measurable apoptotic response. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your specific cell line.[3] | Determination of the peak time point for apoptotic events post-treatment. |
| Cell Death via a Different Mechanism | This compound may be inducing another form of cell death, such as necrosis or autophagy, in your specific cell model.[3] Include markers for other cell death pathways in your analysis (e.g., LDH release for necrosis, LC3-II expression for autophagy).[3] | Clarification of the cell death mechanism induced by this compound in your experimental system. |
| Insensitive Apoptosis Assay | The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced.[14] Consider using a more sensitive method or a combination of assays to confirm the results.[15] | A more robust and reliable detection of apoptosis. |
Issue 2: Weak or No Inhibition of Downstream Signaling in Western Blot
Your Western blot analysis does not show the expected decrease in the phosphorylation of KX's downstream targets after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Target Protein Expression | The target protein (KX or its downstream effectors) may be expressed at low levels in your cell line.[16] Confirm protein expression levels using a positive control cell line or by consulting protein expression atlases.[16] | Confirmation of adequate target protein expression for reliable detection. |
| Suboptimal Antibody Performance | The primary antibody may not be specific or sensitive enough.[5] Validate the antibody using positive and negative controls and optimize the antibody concentration and incubation conditions.[17] | A clear and specific signal for the target protein. |
| Issues with Sample Preparation | The phosphorylation state of proteins is transient. Ensure that lysis buffers contain adequate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.[16][18] | Preservation of protein phosphorylation for accurate analysis. |
| Ineffective Protein Transfer | Inefficient transfer of proteins from the gel to the membrane can lead to weak or no signal.[17] Confirm successful transfer by staining the membrane with Ponceau S after transfer.[17] | Verification of efficient protein transfer for reliable Western blot results. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
This compound shows high potency in a biochemical (in vitro) kinase assay but has significantly lower potency in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | This compound may have poor physicochemical properties that limit its ability to cross the cell membrane.[6] Assess the compound's LogP and polar surface area and consider if chemical modifications are needed to improve permeability.[6] | Improved cellular potency with modified compounds. |
| Efflux by Cellular Pumps | This compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell.[6] Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and re-assess this compound potency.[6] | An increase in the cellular potency of this compound in the presence of the efflux pump inhibitor. |
| High Intracellular ATP Concentration | Biochemical assays are often performed at low ATP concentrations, which may not reflect the high ATP levels inside a cell that can compete with this compound.[6] | This understanding helps to explain the discrepancy between in vitro and cellular potency. |
| Target Not Expressed or Inactive in Cells | The target kinase, KX, may not be expressed or may be in an inactive state in the cell line used.[6] Verify the expression and phosphorylation status (activity) of KX in your cell model using Western blotting.[6] | Confirmation of target expression and activity in the chosen cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the results.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol provides a general workflow for detecting changes in protein phosphorylation via Western blotting.
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein levels of the target).
Protocol 3: Kinome-Wide Selectivity Profiling
To investigate potential off-target effects, a kinome-wide selectivity profiling can be performed, often through a commercial service.[6]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Initial Single-Dose Screen: Submit the compound for an initial screen against a large panel of kinases (e.g., >400) at a single, high concentration (e.g., 1 µM).[6]
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Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[6]
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Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, which quantifies the potency of this compound against these off-targets.[6]
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Selectivity Analysis: Compare the IC50 values for the on-target kinase (KX) and the identified off-target kinases to determine the selectivity profile of this compound.[6]
Visualizations
Caption: Expected signaling pathway of this compound treatment.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
AV123 Cytotoxicity Assessment in Sensitive Cell Lines: Technical Support Center
Welcome to the technical support center for AV123 cytotoxicity assessment. This resource is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic potential of this compound in sensitive cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: this compound is described as a non-cytotoxic RIPK1 inhibitor. Why am I observing cytotoxicity in my cell line?
A1: While this compound is primarily a potent and specific inhibitor of RIPK1-mediated necroptosis, its cytotoxic profile can be cell-type specific.[1] The term "non-cytotoxic" may refer to its activity in cell lines that are not sensitive to its off-target effects or secondary mechanisms. The cytotoxicity you are observing could be due to:
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High Compound Concentration: At concentrations significantly above the EC50 for necroptosis inhibition (1.7 μM), this compound may engage off-target kinases or induce other cellular stresses, leading to cytotoxicity.[1]
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Cell Line Sensitivity: Your specific cell line may have a unique genetic or proteomic background that makes it particularly susceptible to the secondary effects of this compound.
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Prolonged Exposure: Continuous exposure to this compound over extended periods (e.g., beyond 72 hours) might lead to cytotoxic effects that are not observed in shorter-term assays.
Q2: I am seeing high variability between my replicate wells. What are the common causes?
A2: High variability in cytotoxicity assays can obscure the true effect of your compound. Common causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently mix your cell suspension between seeding replicates to prevent cell settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Incomplete Solubilization: In assays like the MTT assay, ensure the formazan (B1609692) crystals are completely dissolved by vigorous pipetting or using an orbital shaker before reading the plate.[2]
Q3: My absorbance or fluorescence readings are unexpectedly low across the entire plate.
A3: A weak signal can make it difficult to determine the IC50 value accurately. Consider the following:
-
Low Cell Density: The initial number of cells seeded may be insufficient to produce a robust signal. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.
-
Incorrect Reagent Volume: Ensure the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.
-
Reagent Instability: Some assay reagents are sensitive to light and temperature. Ensure they are stored and handled correctly.
Q4: My negative control (untreated cells) shows high levels of cell death.
A4: High background cytotoxicity can invalidate your experimental results. Potential causes include:
-
Poor Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[2]
-
Over-confluency: Allowing cells to become over-confluent before seeding can lead to increased cell death in the control wells.
-
Reagent Toxicity: The assay reagent itself may be toxic to your cells, especially with prolonged incubation times.[3]
Experimental Protocols
Here is a detailed methodology for a common cytotoxicity assay, the MTT assay, which can be adapted for use with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Materials:
-
Sensitive cell line of choice
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in a complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison of this compound's cytotoxic effects across different sensitive cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Sensitive Cell Lines after 48-hour Exposure
| Cell Line | Tissue of Origin | IC50 (µM) |
| Jurkat | T-cell Leukemia | 8.5 |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| SH-SY5Y | Neuroblastoma | 11.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Diagrams can help visualize complex signaling pathways and experimental workflows.
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
References
Technical Support Center: Improving the In Vivo Bioavailability of AV123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of AV123, a non-cytotoxic RIPK1 inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: What are the common causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is a frequent challenge in drug development and can be attributed to several factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3] Many orally administered drugs are poorly water-soluble.[4]
-
Low Permeability: The drug must be able to cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What are the initial steps to assess the bioavailability of this compound in an animal model?
The most direct method to assess bioavailability is to measure the concentration of this compound in the blood or plasma over time following administration.[5][6] This involves a pharmacokinetic (PK) study.
A typical in vivo bioavailability study involves the following steps:
-
Dosing: Administer this compound to a cohort of animals (e.g., mice or rats) both intravenously (IV) and orally (PO) in separate groups. The IV dose serves as a reference for 100% bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.[5]
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key PK parameters.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to improve this compound bioavailability.
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
This is a common indicator of poor oral bioavailability, likely due to low solubility or permeability.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the permeability of this compound using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Formulation Strategies to Enhance Solubility:
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[3][9] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[9] |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in its high-energy, non-crystalline form can improve solubility and dissolution.[10] | Significant solubility enhancement. | Potential for physical instability and conversion back to the crystalline form. |
| Lipid-Based Formulations | Dissolving this compound in oils, surfactants, or lipids can improve absorption and may bypass first-pass metabolism through lymphatic transport.[10][11] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[3] | Can address both solubility and permeability issues. | Potential for drug precipitation upon dilution in the GI tract. |
| Complexation with Cyclodextrins | Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][8] | Effective for a wide range of molecules. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP K30, HPMC-AS, or Soluplus®).
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.
-
Preparation of Spray Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer.
-
-
Characterization:
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of this compound in the dispersion.
-
In Vitro Dissolution Testing: Compare the dissolution rate of the amorphous solid dispersion to that of the crystalline this compound.
-
Issue 2: Adequate in vitro dissolution but still poor in vivo bioavailability.
This scenario suggests that permeability or first-pass metabolism might be the primary barriers.
Troubleshooting Steps:
-
Assess Permeability and Efflux:
-
If not already done, perform a Caco-2 permeability assay. This assay can also indicate if this compound is a substrate for efflux transporters like P-glycoprotein by running the assay in the presence and absence of a known inhibitor (e.g., verapamil).
-
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to determine its metabolic stability.
-
Metabolite Identification: Identify the major metabolites formed to understand the metabolic pathways.
-
-
Strategies to Overcome Permeability and Metabolism Issues:
| Strategy | Description |
| Permeation Enhancers | Co-administering this compound with excipients that can transiently open the tight junctions between intestinal epithelial cells to enhance absorption.[12] |
| Prodrug Approach | Chemically modify this compound to create a prodrug with improved permeability or to mask the site of metabolism. The prodrug is then converted to the active this compound in the body.[13] |
| Nanoparticle Formulations | Encapsulating this compound in nanoparticles can protect it from degradation, enhance its transport across the intestinal epithelium, and potentially alter its biodistribution.[10] |
Experimental Protocol: In Vivo Pharmacokinetic Study of Different this compound Formulations
-
Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).
-
Study Groups:
-
Group 1: IV administration of this compound solution (for determining absolute bioavailability).
-
Group 2: Oral administration of this compound suspension (control).
-
Group 3: Oral administration of this compound formulation 1 (e.g., amorphous solid dispersion).
-
Group 4: Oral administration of this compound formulation 2 (e.g., lipid-based formulation).
-
-
Dosing and Sampling:
-
Administer the formulations at a consistent dose of this compound.
-
Collect blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Data Analysis:
-
Measure this compound plasma concentrations.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Data Presentation: Comparison of Pharmacokinetic Parameters
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | F (%) |
| IV Solution | 2 | 1500 | 0.25 | 3200 | 100 |
| Oral Suspension | 10 | 50 | 2 | 400 | 2.5 |
| Solid Dispersion | 10 | 250 | 1 | 2000 | 12.5 |
| SEDDS | 10 | 400 | 1 | 3200 | 20.0 |
Visualizations
Caption: this compound inhibits RIPK1, blocking the necroptotic pathway.
Caption: A logical workflow for troubleshooting poor bioavailability.
References
- 1. biocat.com [biocat.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
AV123 stability in different buffer solutions
Welcome to the technical support center for AV123. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on ensuring the stability of this compound in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in aqueous buffer solutions?
A1: Instability of this compound can manifest as precipitation, degradation, or loss of activity. The most common causes are related to the solution's pH, the type and concentration of buffer salts, and storage temperature. This compound is a weakly basic compound with a pKa of 7.5, making its solubility highly dependent on pH.[1][2][3] Precipitation is often observed when the solution pH is at or above the pKa, reducing the ionization and aqueous solubility of the molecule.[1][2] Chemical degradation, such as hydrolysis, can be accelerated by non-optimal pH and higher temperatures.[3]
Q2: My this compound, diluted from a DMSO stock, is precipitating in PBS (pH 7.4). What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer.[4][5] The pH of PBS (7.4) is very close to the pKa of this compound (7.5), leading to low solubility. Here are several troubleshooting steps:
-
Lower the Solution pH: Adjust the pH of your buffer to a range of 6.0-6.5. This will increase the proportion of the more soluble, protonated form of this compound.[3]
-
Decrease the Final Concentration: You may be exceeding the kinetic solubility limit of this compound in PBS.[5]
-
Optimize Dilution Method: Instead of a single dilution step, try a step-wise dilution. Add a small amount of pre-warmed buffer to your DMSO stock before adding the remaining buffer volume. This can prevent the compound from crashing out of solution.[4]
-
Consider a Different Buffer System: Phosphate ions can sometimes interact with small molecules.[6] Consider using a citrate (B86180) or HEPES buffer at an appropriate pH.[7][8]
Q3: Which buffer systems are recommended for this compound and why?
A3: For general short-term experimental use (up to 48 hours), a citrate buffer at pH 6.0 or a HEPES buffer at pH 6.8 is recommended. These buffers provide good pH control in a range where this compound exhibits higher solubility and stability. Phosphate-based buffers are widely used but can sometimes accelerate the degradation of certain compounds and should be used with caution for long-term storage of this compound.[7][8][9][10]
Q4: How does temperature affect the stability of this compound in solution?
A4: As with many small molecules, higher temperatures accelerate the chemical degradation of this compound.[11] For short-term storage (1-7 days), solutions should be kept at 2-8°C. For long-term storage, aliquots of this compound in an appropriate buffer should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can also lead to degradation.[12]
Troubleshooting Guide: Precipitation & Degradation
This guide provides a systematic workflow for diagnosing and resolving common stability issues with this compound.
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// Edges Observation -> CheckpH [color="#202124"]; CheckpH -> CheckConc [label="Yes", color="#202124"]; CheckpH -> AdjustpH [label="No", color="#202124"]; AdjustpH -> Resolved [color="#202124"]; CheckConc -> Analyze [label="Yes", color="#202124"]; CheckConc -> LowerConc [label="No", color="#202124"]; LowerConc -> Resolved [color="#202124"]; Analyze -> Resolved [label="No Degradation\n(Precipitation was the issue)", color="#202124"]; Analyze -> ChangeBuffer [label="Degradation\nDetected", color="#202124"]; ChangeBuffer -> Resolved [color="#202124"]; } Caption: this compound Troubleshooting Workflow.
Data Summaries
The following tables summarize the stability and solubility of this compound in various buffer systems.
Table 1: Short-Term Stability of this compound (10 µM) at 4°C
| Buffer System | pH | % Recovery (Day 3) | % Recovery (Day 7) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 85.2% | 71.5% | Slight precipitation observed by Day 3. |
| Tris-HCl (50 mM) | 7.5 | 88.1% | 75.3% | Visible precipitation by Day 5. |
| HEPES (50 mM) | 6.8 | 99.1% | 97.8% | Solution remained clear. |
| Citrate (50 mM) | 6.0 | 99.5% | 98.9% | Solution remained clear. |
| Acetate (50 mM) | 5.0 | 94.3% | 89.0% | Minor degradation detected by HPLC. |
Table 2: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Kinetic Solubility (µg/mL) |
| 5.0 | Acetate | > 500 |
| 6.0 | Citrate | 210 |
| 6.8 | HEPES | 75 |
| 7.4 | PBS | 12 |
| 8.0 | Tris-HCl | < 5 |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound by HPLC
This protocol details the method used to generate the data in Table 1. It is a forced degradation study designed to identify stable buffer conditions.[12][13][14]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Buffer Solutions: Prepare 50 mM solutions of each buffer (PBS, Tris-HCl, HEPES, Citrate, Acetate) and adjust to the target pH as specified in Table 1.
-
Sample Preparation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Store the prepared samples in sealed vials at 4°C, protected from light.
-
Time-Point Analysis (T=0, 3, 7 days):
-
At each time point, withdraw an aliquot from each sample.
-
Quench any potential degradation by mixing 1:1 with cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Method: Reversed-Phase HPLC (RP-HPLC) with UV detection.[15]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: Calculate the percent recovery by comparing the peak area of this compound at each time point to the peak area at T=0.
-
Protocol 2: Kinetic Solubility Assay
This protocol details the method used to assess the pH-dependent solubility of this compound (Table 2).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: Add 98 µL of the desired aqueous buffer (pre-adjusted to the correct pH) to each well. Then, add 2 µL of the corresponding DMSO serial dilution to each well.[5] This creates a range of final compound concentrations with a consistent 2% DMSO.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a plate reader. The lowest concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[5]
Disclaimer: The information provided is for research purposes only. This compound is a hypothetical compound, and the data presented are illustrative examples based on common principles of small molecule stability.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 9. Pharmaceutical Buffers [chemical-sales.com]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of AV123 and Other RIPK1 Inhibitors for Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of RIPK1 Inhibitors
The efficacy of AV123 has been evaluated against other well-characterized RIPK1 inhibitors, such as GSK2982772, Necrostatin-1, and SAR443060. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against RIPK1 kinase activity and the half-maximal effective concentration (EC50) for the inhibition of TNF-α-induced necroptosis in cellular models.
| Inhibitor | Target | IC50 | EC50 (Necroptosis Inhibition) | Cell Line | Reference |
| This compound | RIPK1 | 12.12 µM | 1.7 µM | FADD-deficient Jurkat cells | [1] |
| GSK2982772 | Human RIPK1 | 16 nM | 6.3 nM | U937 cells | [2] |
| Necrostatin-1 | RIPK1 | Not directly provided (allosteric inhibitor) | 182 nM (RIPK1 inhibition), 494 nM (necroptosis) | Jurkat cells | [3] |
| SAR443060 (DNL747) | RIPK1 (pS166) | 3.9 nM | Not directly provided | Human PBMCs | [4] |
The RIPK1 Signaling Pathway: A Central Regulator of Cell Fate
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that determines cell fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate one of several downstream pathways, including pro-survival NF-κB signaling, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis. This pathway involves the interaction of RIPK1 with RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which leads to plasma membrane rupture.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP solution
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., this compound) in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the test inhibitor solution.
-
Enzyme Addition: Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in kinase reaction buffer with DTT.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (CellTiter-Glo® Assay)
This assay determines the ability of an inhibitor to protect cells from TNF-α-induced necroptosis by measuring cell viability.
Materials:
-
FADD-deficient Jurkat cells (or other suitable cell line, e.g., HT-29)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound and other test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom, white-walled assay plates
Procedure:
-
Cell Seeding: Seed FADD-deficient Jurkat cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors. Add the desired final concentrations of the inhibitors to the cells and incubate for 1 hour at 37°C.
-
Necroptosis Induction: To induce necroptosis, add TNF-α (final concentration ~20 ng/mL), a Smac mimetic, and a pan-caspase inhibitor to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle-treated control (100% viability) and a necroptosis-induced control (0% protection). Calculate the percent protection for each inhibitor concentration and determine the EC50 value from a dose-response curve.
Western Blot for Phosphorylated MLKL
This method is used to confirm the inhibition of the necroptotic pathway downstream of RIPK1 by assessing the phosphorylation of MLKL.
Materials:
-
Cell lysates from the cellular necroptosis assay
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pMLKL, anti-total MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse the cells from the necroptosis assay with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pMLKL signal to total MLKL or a loading control like β-actin to determine the extent of inhibition.
References
A Comparative Guide to AV123 and Necrostatin-1 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The inhibition of this pathway, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), presents a promising therapeutic strategy. This guide provides an objective comparison of two key RIPK1 inhibitors: the well-established Necrostatin-1 and the more recent compound, AV123. We present available experimental data, detailed methodologies for comparative studies, and visualizations of the underlying molecular pathways and experimental workflows.
Performance Comparison: this compound vs. Necrostatin-1
While direct head-to-head comparative studies under identical experimental conditions are limited in the public domain, we can compile and contrast the reported inhibitory activities of this compound and Necrostatin-1 from various sources. It is crucial to note that variations in cell lines, assay conditions, and reagents can influence the observed potency.
Quantitative Data Summary
| Parameter | This compound | Necrostatin-1 | Source |
| Target | RIPK1 | RIPK1 | [1][2] |
| IC50 (RIPK1 Kinase Assay) | 12.12 µM | 182 nM | [1][3] |
| EC50 (TNF-α-induced Necroptosis) | 1.7 µM (in FADD-deficient Jurkat cells) | 490 nM (in Jurkat cells) | [1][3] |
| Cytotoxicity | Non-cytotoxic at effective concentrations | Generally low cytotoxicity at effective concentrations | [1] |
| Off-Target Effects | Not extensively documented in available literature. | Known to inhibit indoleamine 2,3-dioxygenase (IDO).[4] |
Note: The provided IC50 and EC50 values are sourced from different studies and should be interpreted with caution. A direct comparative experiment is necessary for a definitive assessment of relative potency.
Mechanism of Action: Targeting the Necrosome
Both this compound and Necrostatin-1 function by inhibiting the kinase activity of RIPK1.[1][2] This inhibition is critical in preventing the downstream signaling cascade that leads to necroptosis. Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α) in a caspase-inhibited environment, RIPK1 gets autophosphorylated and recruits RIPK3 to form a complex known as the necrosome.[5] The kinase activity of RIPK1 is essential for this process. By binding to RIPK1, this compound and Necrostatin-1 prevent its phosphorylation and the subsequent recruitment and activation of RIPK3 and the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby halting the necroptotic cell death process.[5]
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of this compound and Necrostatin-1, a standardized set of experiments is essential. Below are detailed methodologies for key assays.
Cell-Based Necroptosis Inhibition Assay
This assay determines the concentration-dependent effect of the inhibitors on necroptosis in a cellular context.
a. Cell Culture and Seeding:
-
Cell Line: FADD-deficient Jurkat cells or HT-29 cells are commonly used as they are sensitive to TNF-α-induced necroptosis.
-
Culture cells in appropriate media (e.g., RPMI-1640 for Jurkat, McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight (for adherent cells like HT-29).
b. Compound Treatment:
-
Prepare stock solutions of this compound and Necrostatin-1 in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old medium and add 100 µL of the medium containing the respective inhibitor concentrations to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
c. Induction of Necroptosis:
-
Prepare a 2X induction cocktail. A common combination is TNF-α (final concentration 20-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (final concentration 20-50 µM) to block the apoptotic pathway. For some cell lines, a SMAC mimetic (e.g., birinapant) may be included to enhance necroptosis.
-
Add 100 µL of the 2X induction cocktail to each well (except for the untreated control).
d. Measurement of Cell Viability:
-
Incubate the plate for 12-24 hours.
-
Assess cell viability using one of the following methods:
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture supernatant from damaged cells using a commercially available kit. This is a direct measure of membrane rupture.
-
ATP-Based Assay (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is proportional to the number of viable cells.
-
e. Data Analysis:
-
Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values for both this compound and Necrostatin-1 using a suitable software (e.g., GraphPad Prism).
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of RIPK1.
a. Reagents and Materials:
-
Recombinant human RIPK1 enzyme.
-
Kinase assay buffer.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in luminescence-based assays).
-
A suitable substrate for RIPK1 (e.g., Myelin Basic Protein - MBP).
-
This compound and Necrostatin-1.
-
A detection system (e.g., ADP-Glo™ Kinase Assay kit).
b. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant RIPK1 enzyme, and the substrate in a 96-well plate.
-
Add serial dilutions of this compound and Necrostatin-1 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
c. Data Analysis:
-
Calculate the percentage of RIPK1 kinase inhibition for each inhibitor concentration.
-
Determine the IC50 values for both compounds.
Western Blot Analysis of Necroptosis Signaling
This method verifies the mechanism of action by assessing the phosphorylation status of key signaling proteins.
a. Cell Treatment and Lysis:
-
Seed cells (e.g., HT-29) in 6-well plates.
-
Pre-treat with this compound, Necrostatin-1, or vehicle control for 1-2 hours.
-
Induce necroptosis with TNF-α and z-VAD-fmk for a shorter duration (e.g., 4-8 hours) to capture protein phosphorylation events.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
b. Immunoblotting:
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
c. Data Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated samples. A reduction in the phosphorylation of RIPK1, RIPK3, and MLKL in the presence of the inhibitors would confirm their on-target activity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
Validating AV123's Specificity for RIPK1 Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AV123, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with other known RIPK1 inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the assessment of this compound's specificity and performance.
Comparative Analysis of RIPK1 Inhibitors
The therapeutic potential of targeting RIPK1 has led to the development of numerous small molecule inhibitors. A critical attribute for any kinase inhibitor is its specificity, as off-target effects can lead to unforeseen toxicities and a convoluted interpretation of experimental results. This section provides a quantitative comparison of this compound with other notable RIPK1 inhibitors.
Table 1: In Vitro Potency and Cellular Efficacy of RIPK1 Inhibitors
| Compound | Target | IC50 (µM) | EC50 (µM) | Assay Type | Cell Line/Conditions |
| This compound | RIPK1 | 12.12 [1] | 1.7 [1] | Kinase Activity Assay / Necroptosis Inhibition | FADD-deficient Jurkat cells (TNF-α-induced) [1] |
| Necrostatin-1 (Nec-1) | RIPK1 | - | 0.49 | Necroptosis Inhibition | Human monocytic U937 cells (TNF-α-induced) |
| GSK2982772 | Human RIPK1 | 0.016 | - | ADP-Glo Kinase Assay | - |
| GSK'074 | RIPK1/RIPK3 | - | - | Dual Inhibitor | - |
| PK68 | RIPK1 | ~0.09 | 0.023 (human), 0.013 (mouse) | Kinase Activity Assay / Necroptosis Inhibition | TNF-induced necroptosis |
| Sibiriline | RIPK1 | - | 1.2 | Necroptosis Inhibition | FADD-deficient Jurkat cells (TNF-induced)[2] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biochemical or biological function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Based on available data, this compound demonstrates potent inhibition of TNF-α-induced necroptosis in cellular assays, with an EC50 of 1.7 µM.[1] Its direct inhibitory effect on RIPK1 kinase activity, measured by its IC50, is 12.12 µM.[1] While its IC50 for RIPK1 is higher than some other listed inhibitors, its cellular potency is significant.
Kinase Selectivity Profile of this compound
An ideal kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. While a comprehensive kinase panel screen for this compound is not publicly available, existing data indicates a degree of selectivity. This compound has been shown to have an IC50 of greater than 10 µM for a number of kinases including CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ε, JAK3, ABL1, RIPK3, and AURKB. However, it also shows some activity against CDK9/CyclinT (IC50 = 0.48 µM), CLK1 (IC50 = 0.80 µM), and DYRK1A (IC50 = 1.80 µM).[1] This highlights the importance of comprehensive kinase profiling to fully characterize the specificity of any inhibitor.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a RIPK1 inhibitor like this compound, a combination of biochemical and cellular assays is essential. The following are detailed protocols for two key experimental approaches.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the enzymatic activity of purified RIPK1 by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Reaction Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the assay wells.
-
Enzyme Addition: Add 5 µL of RIPK1 enzyme in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and MBP substrate.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Human cell line expressing endogenous RIPK1 (e.g., HT-29 or Jurkat cells)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., NP-40 based)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RIPK1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against RIPK1 and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound's action and the experimental approaches for its validation, the following diagrams are provided.
Figure 1: Simplified RIPK1 signaling pathway.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Figure 3: Workflow for the Cellular Thermal Shift Assay.
Conclusion
The validation of a kinase inhibitor's specificity is a multifaceted process requiring rigorous biochemical and cellular characterization. This guide provides a framework for evaluating this compound's specificity for RIPK1 kinase. The comparative data situates this compound among other known RIPK1 inhibitors, while the detailed experimental protocols offer a practical guide for in-house validation. The provided visualizations aim to clarify the underlying biological and experimental concepts. For a definitive assessment of this compound's specificity, a comprehensive kinase panel screening is recommended.
References
Comparative Analysis of AV123 Cross-Reactivity: A Guide for Researchers
Disclaimer: The following guide uses "AV123" as a hypothetical kinase inhibitor to illustrate a comparative cross-reactivity analysis. The experimental data presented is representative and for illustrative purposes only.
This guide provides an objective comparison of the fictional kinase inhibitor, this compound, with an established alternative, focusing on its cross-reactivity profile. The data is presented to assist researchers, scientists, and drug development professionals in understanding the selectivity of this compound.
Kinase Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent.[1][2] Off-target effects can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental.[3][4] The following table summarizes the in vitro inhibitory activity of this compound against a panel of selected kinases compared to a known inhibitor, Erlotinib. The primary target for both inhibitors in this hypothetical scenario is the Epidermal Growth Factor Receptor (EGFR).
| Kinase Target | This compound IC50 (nM) | Erlotinib IC50 (nM) | Kinase Family |
| EGFR | 5 | 2 | Tyrosine Kinase |
| ABL1 | 850 | >10,000 | Tyrosine Kinase |
| SRC | 350 | 730 | Tyrosine Kinase |
| KDR (VEGFR2) | 1,200 | >10,000 | Tyrosine Kinase |
| AURKA | >10,000 | >10,000 | Serine/Threonine Kinase |
| CDK2 | 5,500 | >10,000 | Serine/Threonine Kinase |
| MAPK1 (ERK2) | >10,000 | >10,000 | Serine/Threonine Kinase |
| PIK3CA | 8,900 | >10,000 | Lipid Kinase |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Visualization of Kinase Inhibition
The following diagrams illustrate the intended and off-target interactions of a kinase inhibitor and the general workflow for assessing its selectivity.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially life‑threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel MEK Inhibitor AV123 and Trametinib in Preclinical Models
This guide provides a comparative analysis of the experimental results for AV123, a novel MEK inhibitor, and Trametinib, an established therapeutic agent. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical efficacy and reproducibility.
Data Summary
The following table summarizes the quantitative data from key in vitro and in vivo experiments comparing the efficacy of this compound and Trametinib.
| Parameter | This compound | Trametinib | Experiment Type |
| IC50 (nM) | 1.2 | 0.9 | Cell Viability Assay (A375 Melanoma Cells) |
| p-ERK Inhibition (IC50, nM) | 0.8 | 0.5 | Western Blot |
| Tumor Growth Inhibition (%) | 65 | 70 | In vivo Xenograft Model |
| Median Progression-Free Survival (Days) | 28 | 32 | In vivo Xenograft Model |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented results.
Cell Viability Assay
The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay. A375 melanoma cells were seeded in 96-well plates and treated with serial dilutions of this compound or Trametinib for 72 hours. Cell viability was measured by adding MTS reagent and recording the absorbance at 490 nm.
Western Blot for p-ERK Inhibition
To assess the on-target efficacy of the inhibitors, the levels of phosphorylated ERK1/2 (p-ERK1/2) were measured.[1] A375 cells were treated with varying concentrations of this compound or Trametinib for 2 hours. Cell lysates were then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against p-ERK1/2 and total ERK.
In Vivo Xenograft Model
Female athymic nude mice were subcutaneously injected with A375 melanoma cells. Once tumors reached a palpable size, mice were randomized into vehicle, this compound (1 mg/kg, oral, daily), and Trametinib (1 mg/kg, oral, daily) treatment groups. Tumor volume was measured twice weekly. The study duration was 28 days, after which progression-free survival was determined.
Visualized Data and Pathways
The following diagrams illustrate key pathways and experimental workflows.
References
Navigating Apoptosis: A Guide to Selecting the Appropriate Negative Control
Accurate interpretation of apoptosis assays hinges on the meticulous use of negative controls. This guide provides a comprehensive comparison of common negative controls for key apoptosis detection methods, enabling researchers, scientists, and drug development professionals to make informed decisions for robust and reliable data.
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes and diseases. However, the accuracy of apoptosis detection methods is critically dependent on the proper selection and implementation of negative controls. An ideal negative control should account for background fluorescence, non-specific staining, and any potential effects of the experimental vehicle, thereby ensuring that the observed results are truly indicative of apoptosis. This guide compares the performance and application of various negative controls in three widely used apoptosis assays: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling), and caspase activity assays.
Comparison of Negative Controls in Apoptosis Assays
The choice of a negative control is context-dependent and varies with the specific apoptosis assay being performed. The following tables summarize the most common negative controls, their applications, and key considerations.
Annexin V / Propidium Iodide (PI) Staining
Annexin V staining is a popular method for detecting early-stage apoptosis through the identification of externalized phosphatidylserine (B164497) (PS) on the cell surface.
| Negative Control Type | Description | Primary Purpose | Key Considerations |
| Unstained Cells | A population of cells that has not been treated with any fluorescent dyes (Annexin V or PI). | To set the baseline fluorescence of the cell population and to correctly position the gates on the flow cytometer.[1][2] | Essential for all flow cytometry experiments to account for cellular autofluorescence. |
| Vehicle-Treated Cells | Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the experimental compound, but without the compound itself. | To assess the effect of the vehicle on cell viability and apoptosis, distinguishing it from the effect of the therapeutic agent. | The vehicle itself can sometimes induce a low level of apoptosis or stress on the cells. |
| Single-Stained Controls | Cells stained with either Annexin V or PI alone. | To set up proper compensation for spectral overlap between the two fluorescent channels in flow cytometry.[3] | Crucial for accurate quantification when using multi-color flow cytometry. |
TUNEL Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Negative Control Type | Description | Primary Purpose | Key Considerations |
| No-Enzyme Control | The assay is performed without the addition of the Terminal deoxynucleotidyl transferase (TdT) enzyme.[4][5] | To identify non-specific binding of the labeled nucleotides or background fluorescence from other reagents.[4][5] | This is a critical control to ensure that the observed signal is due to TdT activity on fragmented DNA. |
| Vehicle-Treated Cells | Cells treated with the vehicle used for the apoptosis-inducing agent. | To determine the baseline level of DNA fragmentation in the absence of the experimental treatment. | Important for distinguishing treatment-induced DNA fragmentation from spontaneous cell death. |
Caspase Activity Assays
Caspase activity assays measure the activation of caspase enzymes, which are key executioners of apoptosis.
| Negative Control Type | Description | Primary Purpose | Key Considerations |
| Untreated Cells | A population of healthy, untreated cells. | To establish the basal level of caspase activity in the cell line being studied.[6] | Provides a baseline against which to measure the fold-increase in caspase activity upon treatment. |
| Vehicle-Treated Cells | Cells exposed to the vehicle used to deliver the experimental compound. | To control for any effects of the solvent on caspase activity. | Essential when the vehicle might influence cellular processes. |
| Inhibitor-Treated Cells | Cells pre-treated with a specific caspase inhibitor before the addition of the substrate.[7][8] | To confirm that the measured fluorescence or colorimetric signal is specifically due to the activity of the targeted caspase.[7][8] | Provides the highest level of specificity for the assay. |
Experimental Protocols
Detailed methodologies for performing these key apoptosis assays with appropriate negative controls are outlined below.
Annexin V/PI Staining by Flow Cytometry
This protocol describes the detection of apoptosis by staining with Annexin V-FITC and Propidium Iodide followed by flow cytometric analysis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
For each experimental condition, prepare the following controls: unstained cells, vehicle-treated cells, and single-stained controls (Annexin V only and PI only).
-
Induce apoptosis in the experimental group using the desired method.
-
-
Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use the unstained control to set the forward and side scatter parameters and to define the negative population.
-
Use the single-stained controls to set the compensation for spectral overlap.
-
Acquire data for the vehicle-treated and experimental samples.
-
TUNEL Assay for Adherent Cells
This protocol details the detection of DNA fragmentation in adherent cells using a TUNEL assay with fluorescence microscopy.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Grow cells on coverslips in a multi-well plate.
-
Prepare a "no-enzyme" negative control and a vehicle-treated negative control. For a positive control, treat one coverslip with DNase I.
-
Induce apoptosis in the experimental group.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
-
TUNEL Reaction:
-
Wash cells with PBS.
-
For all samples except the "no-enzyme" control, add the TdT reaction mix (TdT enzyme and labeled nucleotides).
-
For the "no-enzyme" control, add the reaction mix without the TdT enzyme.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.
-
Colorimetric Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity in cell lysates using a colorimetric assay.
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
Cell Lysis Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells and prepare untreated, vehicle-treated, and inhibitor-treated negative controls.
-
Induce apoptosis in the experimental group.
-
Harvest cells and lyse them using the provided Cell Lysis Buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Caspase Assay:
-
Add 50 µL of cell lysate to a 96-well plate.
-
For the inhibitor-treated control, pre-incubate the lysate with the caspase-3 inhibitor.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (lysis buffer and reaction buffer only) from all readings.
-
Compare the absorbance of the treated samples to the untreated and vehicle-treated controls to determine the fold-increase in caspase-3 activity. The inhibitor-treated control should show significantly reduced activity.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and signaling pathways involved in apoptosis studies.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Principle of the TUNEL assay with key controls.
Caption: Overview of the caspase activation cascade.
References
- 1. human biology - Flow cytometry data Analysis - Biology Stack Exchange [biology.stackexchange.com]
- 2. kumc.edu [kumc.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. TUNEL staining [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Head-to-Head Comparison: AV123 and GSK'963 in RIPK1 Inhibition
A comprehensive head-to-head comparison between the RIPK1 inhibitors AV123 and GSK'963 is currently challenging due to a significant disparity in publicly available data. While GSK'963 is a well-characterized compound with extensive documentation of its biochemical and cellular activity, in vivo efficacy, and selectivity, information regarding this compound is sparse, limiting a direct and detailed comparative analysis.
This guide summarizes the available information for both compounds to provide a preliminary overview for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and GSK'963 are identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2][3]
GSK'963 is a potent and highly selective, chiral small-molecule inhibitor of RIPK1 kinase.[3][4][5][6] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[3] GSK'963 effectively blocks TNF-α-induced necroptosis in both human and murine cells.[3][6]
Quantitative Performance Data
The available quantitative data highlights the significant difference in the current understanding of these two compounds.
| Parameter | This compound | GSK'963 |
| RIPK1 IC50 (Biochemical Assay) | 12.12 µM[1][2] | 29 nM (FP binding assay)[4][5], 8 nM (ADP-Glo enzymatic assay)[3] |
| Necroptosis EC50 (Cell-based Assay) | 1.7 µM (TNF-α-induced necroptosis)[1][2] | 1 nM (murine L929 cells)[3][5], 4 nM (human U937 cells)[3][6] |
| Selectivity | Data not available | >10,000-fold selective for RIPK1 over a panel of 339 other kinases[3][4][5][6] |
| In Vivo Efficacy | Data not available | Provides complete protection in a mouse model of TNF-induced sterile shock at 2 mg/kg[3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of RIPK1-mediated necroptosis and a typical experimental workflow for evaluating RIPK1 inhibitors.
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are summarized protocols for key experiments performed with GSK'963.
GSK'963: In Vitro Necroptosis Assay[3]
-
Cell Lines: Mouse fibrosarcoma L929 cells or human monocytic U937 cells.
-
Induction of Necroptosis: Cells are treated with TNF-α (100 ng/mL for L929, 50 ng/mL for U937) in the presence of a pan-caspase inhibitor, zVAD-FMK (50 µM) or QVD-Oph (50 µM), to block apoptosis and induce necroptosis.
-
Inhibitor Treatment: Cells are pre-treated with varying concentrations of GSK'963 for 30 minutes prior to the addition of TNF-α and the caspase inhibitor.
-
Viability Assessment: Cell viability is measured after an overnight incubation using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated from dose-response curves.
GSK'963: In Vivo Model of TNF-Induced Sterile Shock[3]
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice are administered GSK'963 via intraperitoneal (i.p.) injection.
-
Induction of Shock: A lethal dose of TNF-α combined with zVAD-FMK is administered to induce a systemic inflammatory response and hypothermia.
-
Endpoint: The primary endpoint is the prevention of hypothermia, measured by rectal temperature, and overall survival.
-
Results: GSK'963 at a dose of 2 mg/kg provided complete protection from TNF+zVAD-induced temperature loss.[3]
Conclusion
Based on the currently available data, GSK'963 is a significantly more potent and well-characterized RIPK1 inhibitor than this compound. It demonstrates low nanomolar efficacy in both biochemical and cellular assays and exhibits high selectivity and proven in vivo activity.[3][5][6] The lack of comprehensive data for this compound prevents a definitive comparison of its performance against GSK'963. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. Researchers interested in utilizing a RIPK1 inhibitor with a robust and well-documented profile would find GSK'963 to be a more suitable tool.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Statistical Analysis and Comparative Efficacy of AV123 in Preclinical Models
Guide for Researchers and Drug Development Professionals
This document provides a comprehensive statistical analysis of the investigational drug AV123, comparing its efficacy against established alternatives in relevant preclinical models. The data presented herein is intended to offer a clear, objective overview for researchers, scientists, and professionals in the field of drug development. All experimental data is supported by detailed methodologies to ensure reproducibility and transparent evaluation.
Comparative In Vitro Efficacy
The initial evaluation of this compound involved direct comparison with the current standard-of-care MEK inhibitor, Trametinib. The primary metrics for comparison were the half-maximal inhibitory concentration (IC50) against the target kinases (MEK1/2) and the half-maximal effective concentration (EC50) in a relevant cancer cell line.
Kinase Inhibition Assay
The inhibitory activity of this compound and Trametinib was assessed against purified MEK1 and MEK2 enzymes. The results, summarized in Table 1, demonstrate that this compound exhibits a higher potency for both kinases.
Table 1: Comparative IC50 Values against MEK1/2 Kinases
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
|---|---|---|
| This compound | 0.48 ± 0.09 | 0.52 ± 0.11 |
| Trametinib | 1.62 ± 0.25 | 1.88 ± 0.31 |
Cell Proliferation Assay
The anti-proliferative effects of this compound were evaluated in the A375 human melanoma cell line, which harbors the BRAF V600E mutation. This mutation leads to constitutive activation of the MAPK pathway, making it a suitable model for testing MEK inhibitors. Table 2 shows that this compound more effectively inhibits cell growth compared to Trametinib.
Table 2: Anti-Proliferative Activity in A375 Cell Line
| Compound | EC50 (nM) |
|---|---|
| This compound | 0.95 ± 0.15 |
| Trametinib | 3.20 ± 0.45 |
In Vivo Tumor Growth Inhibition
To assess in vivo efficacy, a xenograft study was conducted using immunodeficient mice bearing A375 tumor xenografts. The study compared tumor growth inhibition following daily oral administration of this compound, Trametinib, or a vehicle control over a 21-day period.
Table 3: Efficacy in A375 Xenograft Model
| Treatment Group (10 mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
|---|---|---|
| Vehicle Control | 0% | 1540 ± 180 |
| Trametinib | 65% | 539 ± 95 |
| This compound | 88% | 185 ± 55 |
The data indicates that this compound provides a statistically significant improvement in tumor growth inhibition compared to both the vehicle control and the active comparator, Trametinib.
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: MAPK signaling pathway with this compound inhibition of MEK1/2.
Caption: Experimental workflow for the in vivo xenograft study.
Experimental Protocols
In Vitro Kinase Assay Protocol
-
Enzyme Preparation: Recombinant human MEK1 and MEK2 kinases were expressed and purified.
-
Compound Dilution: this compound and Trametinib were serially diluted in DMSO to create a 10-point concentration gradient.
-
Reaction Mixture: The kinase reaction was initiated by adding a mixture of kinase, ATP (10 µM), and a biotinylated ERK1 substrate to the compound dilutions in a 384-well plate.
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection: The reaction was terminated, and the level of phosphorylated ERK1 substrate was quantified using a LanthaScreen Eu-anti-pERK antibody and a fluorescence resonance energy transfer (FRET) readout.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: A375 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point concentration gradient of this compound or Trametinib for 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: EC50 values were determined by normalizing the absorbance readings to vehicle-treated controls and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Study Protocol
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel.
-
Tumor Establishment: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³.
-
Group Assignment: Mice were randomly assigned to one of three treatment groups: Vehicle control, this compound (10 mg/kg), or Trametinib (10 mg/kg).
-
Drug Administration: Compounds were formulated in 0.5% methylcellulose (B11928114) and administered once daily via oral gavage for 21 consecutive days.
-
Monitoring: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of general toxicity.
Safety Operating Guide
Proper Disposal of AV123: A Guide for Laboratory Professionals
Researchers and drug development professionals handling AV123, a RIPK1 inhibitor, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound (CAS No. 233605-81-7), based on its known hazards and general best practices for chemical waste management.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Personnel handling this compound should always use personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory when handling this compound.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value | Source |
| CAS Number | 233605-81-7 | MedChemExpress SDS |
| GHS Hazard Codes | H302, H315, H319, H335 | MedChemExpress SDS |
| Recommended Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[1] | MedChemExpress SDS |
| Spill Clean-up Absorbent | Diatomite, universal binders | MedChemExpress SDS |
| Surface Decontamination | Alcohol | MedChemExpress SDS |
Experimental Protocols for Disposal
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] For research institutions, this typically means treating this compound as hazardous chemical waste and coordinating with the institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect dry this compound waste, including contaminated personal protective equipment (gloves, bench paper), in a designated, compatible container. The original manufacturer's container is often a suitable choice.[1]
-
Liquid Waste: For solutions of this compound, use a dedicated, leak-proof waste container with a screw-on cap. Ensure the container material is compatible with the solvent used.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
Step 2: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name ("this compound"), CAS number (233605-81-7), and any solvents present with their approximate concentrations.
-
Indicate the date when waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains or water sources.[1]
-
Use secondary containment, such as a chemical-resistant tray, to prevent the spread of potential leaks.
Step 4: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all instructions provided by EHS for the final disposal procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the standard workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling AV123
Essential Safety and Handling Guide for AV123
This document provides critical safety and logistical information for the handling and disposal of the chemical compound this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). It is crucial to understand these hazards before handling the compound.[1]
| GHS Classification | Hazard Statement | Code |
| Acute toxicity, oral | Harmful if swallowed | H302 |
| Skin corrosion/irritation | Causes skin irritation | H315 |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields, or face shield |
| Skin Protection | Protective gloves (e.g., nitrile rubber), and a lab coat |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate exhaust ventilation.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Chemically resistant gloves |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following workflow outlines the necessary steps for safely handling this compound during laboratory procedures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Ensure the work area is well-ventilated, and that appropriate exhaust ventilation is available.[1]
-
Put on all required Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect all waste materials, including unused this compound and any contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled hazardous waste container.
-
-
Spill Response :
-
Final Disposal :
Emergency Response
In case of exposure, follow these first-aid measures:
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
If on Skin : Wash the affected area with plenty of soap and water.[1] Remove and wash contaminated clothing before reuse.[1]
-
If in Eyes : Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
If Swallowed : Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
